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[4-(2-Methyl-thiazol-4-yl)-phenoxy]-acetic acid Documentation Hub

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  • Product: [4-(2-Methyl-thiazol-4-yl)-phenoxy]-acetic acid
  • CAS: 452345-64-1

Core Science & Biosynthesis

Foundational

The Metabolic Modulator: A Technical Deep Dive into [4-(2-Methyl-thiazol-4-yl)-phenoxy]-acetic acid (GW501516)

Executive Summary GW501516 (also known as Cardarine or Endurobol) represents one of the most fascinating "what ifs" in modern metabolic pharmacology. Originally synthesized by a collaboration between GlaxoSmithKline (GSK...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

GW501516 (also known as Cardarine or Endurobol) represents one of the most fascinating "what ifs" in modern metabolic pharmacology. Originally synthesized by a collaboration between GlaxoSmithKline (GSK) and Ligand Pharmaceuticals in the early 1990s, it was designed as a selective Peroxisome Proliferator-Activated Receptor delta (PPAR


) agonist.[1]

Its primary therapeutic promise lay in its ability to reverse metabolic abnormalities associated with obesity and dyslipidemia—effectively mimicking the physiological effects of exercise ("exercise in a pill"). However, its development was abruptly halted in 2007 following preclinical toxicology reports linking the compound to rapid carcinogenesis in multiple organs. Today, it exists in a regulatory gray zone: abandoned by pharma, banned by WADA, yet widely circulated in underground performance-enhancement markets.

This guide provides a rigorous technical analysis of the molecule's chemistry, pharmacodynamics, synthesis, and the forensic methodologies used to detect it.

Chemical Identity & Synthesis

IUPAC Name: {2-methyl-4-[({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)sulfanyl]phenoxy}acetic acid

The molecule is characterized by a flexible thioether linkage connecting a hydrophobic trifluoromethyl-phenyl-thiazole "tail" to a polar phenoxyacetic acid "head." This amphiphilic structure is critical for its binding affinity to the PPAR


 ligand-binding pocket.
Optimized Synthesis Protocol

While early routes were low-yielding, the optimized synthesis described by Wei et al. (2003) utilizes a regiocontrolled dialkylation strategy.

Experimental Logic: The synthesis hinges on the distinct nucleophilicity of the sulfur and oxygen atoms in the mercaptophenol intermediate. By controlling base strength and leaving group reactivity, one can sequentially alkylate the sulfur (to attach the thiazole tail) and the oxygen (to attach the acetic acid head) in a streamlined manner.

Synthesis cluster_0 Precursors node_A 2-Methyl-4-sulfanylphenol (Mercaptophenol) node_D Intermediate: Thioether Formation (S-Alkylation) node_A->node_D Cs2CO3, CH3CN node_B Chloromethyl-thiazole Derivative node_B->node_D node_C Methyl Bromoacetate node_E Pre-Drug: Ether Formation (O-Alkylation) node_D->node_E + Methyl Bromoacetate node_F Hydrolysis (LiOH/THF) node_E->node_F node_G GW501516 (Final Product) node_F->node_G

Figure 1: Optimized synthetic route highlighting the sequential S-alkylation and O-alkylation steps.

Pharmacodynamics: The PPAR Switch

GW501516 is a high-affinity agonist (


 = 1 nM) with >1000-fold selectivity for PPAR

over PPAR

and PPAR

.
Mechanism of Action

Unlike PPAR


 (which drives fat storage/adipogenesis) or PPAR

(liver-focused lipid catabolism), PPAR

is ubiquitously expressed but highly active in skeletal muscle.
  • Activation: GW501516 enters the nucleus and binds to PPAR

    
    .
    
  • Heterodimerization: The complex recruits Retinoid X Receptor (RXR).

  • Transrepression to Transactivation: The complex releases co-repressors (e.g., SMRT) and recruits co-activators (e.g., PGC-1

    
    ).
    
  • Gene Transcription: The complex binds to Peroxisome Proliferator Response Elements (PPRE) on DNA.

Key Downstream Targets:

  • CPT1 (Carnitine Palmitoyltransferase I): Rate-limiting enzyme for fatty acid transport into mitochondria.

  • PDK4 (Pyruvate Dehydrogenase Kinase 4): Inhibits glucose oxidation, forcing the cell to utilize lipids.

  • UCP3 (Uncoupling Protein 3): Increases energy expenditure.

MOA GW GW501516 (Ligand) PPAR PPAR-delta (Receptor) GW->PPAR Binding Complex Ligand-Receptor Complex (Active) PPAR->Complex + RXR RXR RXR (Heterodimer Partner) RXR->Complex DNA PPRE on DNA Complex->DNA Transcription Initiation Genes Target Genes: CPT1, PDK4, UCP3 DNA->Genes Upregulation Effect1 Increased Fatty Acid Oxidation Genes->Effect1 Effect2 Type I Muscle Fiber Shift (Endurance) Genes->Effect2

Figure 2: The transcriptional signaling cascade initiated by GW501516 binding.

Therapeutic Efficacy vs. Toxicology

The duality of GW501516 is defined by its impressive metabolic benefits versus its catastrophic safety profile.

Pre-Clinical Efficacy Data

In rodent and primate models, the drug demonstrated profound effects on lipid handling and endurance.

ParameterObserved EffectMechanism
Triglycerides Decreased (~30-50%)Increased clearance of VLDL; upregulation of Lipoprotein Lipase (LPL).
HDL Cholesterol Increased (~20-30%)Increased expression of ApoA-I and ApoA-II (reverse cholesterol transport).
Endurance Increased (~60-70%)"Metabolic remodeling" of skeletal muscle fibers from glycolytic to oxidative.
Insulin Sensitivity ImprovedReduction of intramuscular lipid accumulation.
The Toxicology "Black Box"

The development of GW501516 was terminated by GSK in 2007. The pivotal reason was carcinogenicity .[1]

  • Study: 104-week bioassay in Han Wistar rats and CD-1 mice.

  • Findings: Administration of the drug resulted in the rapid development of neoplasms in multiple tissues, including:

    • Liver (Hepatocellular carcinoma)[1]

    • Stomach (Gastric tumors)

    • Bladder (Urothelial carcinoma)

  • Causality: While PPAR

    
     activation promotes oxidative metabolism, it also upregulates VEGF (Vascular Endothelial Growth Factor) and promotes cell proliferation in certain contexts. The drug effectively "removed the brakes" on cell growth in these tissues.
    

Critical Note: Unlike many drugs that fail due to rare side effects, GW501516 failed because the cancer risk was consistent and dose-dependent in animal models. This led the World Anti-Doping Agency (WADA) to issue a rare "Health Warning" in 2013 to dissuade athletes from using black-market sources.

Analytical Detection Protocols

Because GW501516 is a banned substance (WADA Prohibited List S4.5), detection is a primary scientific application today.

Metabolism & Targets

The parent compound has a short half-life. Doping control relies on detecting its oxidized metabolites.

  • Target 1: GW501516-Sulfone (Longest detection window: ~40 days).[2]

  • Target 2: GW501516-Sulfoxide.[2][3][4]

LC-MS/MS Protocol

Objective: Quantitation of GW501516 metabolites in urine.

Step-by-Step Methodology:

  • Sample Prep: Take 2 mL urine. Add internal standard (e.g.,

    
    -testosterone or analog).
    
  • Hydrolysis: Enzymatic hydrolysis with

    
    -glucuronidase (
    
    
    
    ) at 50°C for 1 hour (to cleave glucuronide conjugates).
  • Extraction: Liquid-Liquid Extraction (LLE) using tert-butyl methyl ether (TBME) at pH 9.6.

  • Reconstitution: Evaporate solvent and reconstitute in Mobile Phase A/B (50:50).

  • Instrument Parameters:

    • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.

    • Ionization: Electrospray Ionization (ESI) Negative Mode.

MRM Transitions (Mass-to-Charge Ratio):

  • Parent (GW501516): 452.1

    
     188.1 (Quantifier)
    
  • Sulfone Metabolite: 484.1

    
     257.1 (Quantifier)
    

Detection Sample Urine Sample (Athlete) Hydrolysis Enzymatic Hydrolysis (Beta-glucuronidase) Sample->Hydrolysis Extract LLE / SPE Extraction (Isolate Organic Phase) Hydrolysis->Extract LC UPLC Separation (C18 Column) Extract->LC MS MS/MS Detection (ESI Negative Mode) LC->MS Result Identification: Sulfone Metabolite (m/z 484) MS->Result

Figure 3: Forensic workflow for the detection of GW501516 abuse in sports.

References

  • Oliver, W. R., et al. (2001). A selective peroxisome proliferator-activated receptor delta agonist promotes reverse cholesterol transport. Proceedings of the National Academy of Sciences, 98(9), 5306–5311. Link

  • Wei, Z. L., & Kozikowski, A. P. (2003).[5] A short and efficient synthesis of the pharmacological research tool GW501516 for the peroxisome proliferator-activated receptor delta.[5] The Journal of Organic Chemistry, 68(23), 9116–9118.[5] Link

  • Sobolevsky, T., et al. (2012).[6][7] Detection of PPARδ agonists GW1516 and GW0742 and their metabolites in human urine.[6][7][8] Drug Testing and Analysis, 4(10), 754-760. Link

  • Newsholme, S. J., et al. (2009).[9] Mouse carcinogenicity study with GW501516, a PPAR delta agonist.[9][10][11] Toxicological Sciences, 108(Supplement 1), Abstract 2176. (Cited in WADA alerts; original data presented at Society of Toxicology).

  • World Anti-Doping Agency (WADA). (2013).[9] WADA Issues Alert on GW501516.[9] Link

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for [4-(2-Methyl-thiazol-4-yl)-phenoxy]-acetic acid in Cell Culture

Introduction: A Structurally-Guided Approach to a Novel Thiazole Compound [4-(2-Methyl-thiazol-4-yl)-phenoxy]-acetic acid is a synthetic compound featuring a thiazole ring linked to a phenoxy-acetic acid moiety. While di...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Structurally-Guided Approach to a Novel Thiazole Compound

[4-(2-Methyl-thiazol-4-yl)-phenoxy]-acetic acid is a synthetic compound featuring a thiazole ring linked to a phenoxy-acetic acid moiety. While direct experimental data for this specific molecule in cell culture are not extensively published, its structural architecture bears a significant resemblance to a class of compounds known as Peroxisome Proliferator-Activated Receptor (PPAR) agonists. Notably, it shares key structural motifs with the well-characterized PPARδ agonist GW501516 ({2-methyl-4-[({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)sulfanyl]-2-methylphenoxy}acetic acid)[1][2]. This structural analogy provides a strong rationale for hypothesizing that [4-(2-Methyl-thiazol-4-yl)-phenoxy]-acetic acid may exert its biological effects through the activation of PPAR signaling pathways.

PPARs are a group of nuclear receptors that play crucial roles in the regulation of metabolism, inflammation, and cell differentiation[3][4]. Therefore, [4-(2-Methyl-thiazol-4-yl)-phenoxy]-acetic acid holds potential as a research tool for investigating these biological processes in a cell culture setting.

These application notes provide a comprehensive guide for researchers to effectively utilize [4-(2-Methyl-thiazol-4-yl)-phenoxy]-acetic acid in their experiments. The protocols are designed to be a self-validating system, emphasizing initial dose-response characterization and downstream target validation.

I. Compound Handling and Preparation

Safety Precautions

As with any novel chemical compound, appropriate safety measures are paramount. While a specific safety data sheet (SDS) for [4-(2-Methyl-thiazol-4-yl)-phenoxy]-acetic acid may not be readily available, general precautions for handling thiazole and phenoxyacetic acid derivatives should be followed.

  • Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Ventilation: Handle the solid compound and concentrated stock solutions in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or fumes.

  • Skin and Eye Contact: Avoid direct contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

  • Waste Disposal: Dispose of all waste materials containing the compound in accordance with local, state, and federal regulations for chemical waste.

Stock Solution Preparation

The solubility of [4-(2-Methyl-thiazol-4-yl)-phenoxy]-acetic acid is predicted to be favorable in organic solvents such as Dimethyl Sulfoxide (DMSO).

Recommended Solvent: DMSO is the solvent of choice for preparing high-concentration stock solutions of similar compounds due to its high solvating power and compatibility with most cell culture media at low final concentrations[5].

Protocol for Preparing a 10 mM Stock Solution:

  • Weighing: Accurately weigh a precise amount of [4-(2-Methyl-thiazol-4-yl)-phenoxy]-acetic acid powder (Molecular Weight: 249.29 g/mol ) in a sterile microcentrifuge tube. For example, to prepare 1 ml of a 10 mM stock solution, weigh 2.49 mg of the compound.

  • Solubilization: Add the appropriate volume of sterile, anhydrous DMSO to the tube.

  • Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution if necessary.

  • Sterilization: While the high concentration of DMSO is generally self-sterilizing, for long-term storage and sensitive applications, the stock solution can be filtered through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability. A shelf life of at least one year can be expected under these conditions.

ParameterRecommendation
Compound Name [4-(2-Methyl-thiazol-4-yl)-phenoxy]-acetic acid
Molecular Weight 249.29 g/mol
Recommended Solvent Dimethyl Sulfoxide (DMSO)
Stock Concentration 10 mM
Storage Temperature -20°C or -80°C
Handling Use in a ventilated area with appropriate PPE

II. Experimental Design and Protocols

Determining Optimal Working Concentration: A Dose-Response Study

The cornerstone of utilizing any new compound in cell culture is to determine its optimal working concentration. This is achieved through a dose-response experiment. The following protocol outlines a general procedure for a cell viability assay, which can be adapted for other functional assays.

Principle: This protocol is designed to identify the concentration range where [4-(2-Methyl-thiazol-4-yl)-phenoxy]-acetic acid exerts a biological effect without causing significant cytotoxicity.

Workflow for Dose-Response Experiment:

DoseResponseWorkflow A Seed cells in a 96-well plate B Allow cells to adhere overnight A->B C Prepare serial dilutions of the compound B->C D Treat cells with a range of concentrations C->D F Incubate for a defined period (e.g., 24, 48, 72 hours) D->F E Include a vehicle control (DMSO) E->F G Perform a cell viability assay (e.g., MTT, PrestoBlue) F->G H Measure absorbance/fluorescence G->H I Plot dose-response curve and determine EC50/IC50 H->I

Caption: Workflow for determining the optimal working concentration.

Step-by-Step Protocol:

  • Cell Seeding: Seed your cell line of interest into a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.

  • Adherence: Allow the cells to adhere and recover overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Dilution: Prepare a series of dilutions of your 10 mM stock solution in your complete cell culture medium. A common starting range is from 0.1 µM to 100 µM. It is crucial to maintain a consistent final DMSO concentration across all wells, including the vehicle control (typically ≤ 0.1%).

  • Cell Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound. Include a "vehicle only" control (medium with the same final concentration of DMSO as the treated wells).

  • Incubation: Incubate the plate for a period relevant to your biological question (e.g., 24, 48, or 72 hours).

  • Viability Assay: At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions (e.g., MTT, WST-1, PrestoBlue, or CellTiter-Glo).

  • Data Analysis: Measure the appropriate output (absorbance or fluorescence) using a plate reader. Normalize the data to the vehicle control and plot the results as a dose-response curve. From this curve, you can determine the EC50 (half-maximal effective concentration) for stimulatory effects or the IC50 (half-maximal inhibitory concentration) for inhibitory effects.

Investigating the Mechanism of Action: PPAR Target Gene Expression

Based on the structural similarity to GW501516, a logical next step is to investigate whether [4-(2-Methyl-thiazol-4-yl)-phenoxy]-acetic acid modulates the expression of known PPAR target genes.

Principle: PPAR activation leads to the transcriptional regulation of specific target genes involved in lipid metabolism and inflammation. Measuring changes in the mRNA levels of these genes can provide evidence for the compound's mechanism of action.

Workflow for Target Gene Expression Analysis:

GeneExpressionWorkflow A Treat cells with the determined optimal concentration B Incubate for an appropriate time (e.g., 6-24 hours) A->B C Isolate total RNA B->C D Perform reverse transcription to synthesize cDNA C->D E Conduct quantitative PCR (qPCR) D->E F Analyze gene expression changes E->F

Caption: Workflow for analyzing PPAR target gene expression.

Step-by-Step Protocol:

  • Cell Treatment: Treat cells with the pre-determined optimal concentration of [4-(2-Methyl-thiazol-4-yl)-phenoxy]-acetic acid and a vehicle control.

  • Incubation: Incubate the cells for a suitable duration to observe changes in gene expression (typically 6 to 24 hours).

  • RNA Isolation: Isolate total RNA from the cells using a commercially available kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR): Perform qPCR using primers specific for known PPAR target genes (e.g., PDK4, CPT1A, ANGPTL4) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the fold change in gene expression in the treated samples relative to the vehicle control.

AssayPurposeKey Considerations
Dose-Response (Cell Viability) To determine the optimal, non-toxic working concentration range.Test a broad range of concentrations; include a vehicle control.
Quantitative PCR (qPCR) To validate the effect on the expression of PPAR target genes.Select well-established PPAR target genes; use appropriate housekeeping genes for normalization.
Western Blotting To confirm changes in protein levels of PPAR targets.Ensure antibody specificity; use a loading control.
Reporter Gene Assay To directly measure the activation of PPARs.Use a plasmid containing a PPAR response element driving a reporter gene (e.g., luciferase).

III. Potential Signaling Pathway

The hypothesized mechanism of action for [4-(2-Methyl-thiazol-4-yl)-phenoxy]-acetic acid is through the activation of Peroxisome Proliferator-Activated Receptors (PPARs).

Hypothesized PPAR Activation Pathway:

PPAR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound [4-(2-Methyl-thiazol-4-yl)- phenoxy]-acetic acid PPAR PPAR Compound->PPAR PPRE PPRE (PPAR Response Element) PPAR->PPRE RXR RXR RXR->PPRE TargetGenes Target Gene Transcription PPRE->TargetGenes mRNA mRNA TargetGenes->mRNA Protein Protein Synthesis mRNA->Protein

Caption: Hypothesized PPAR activation pathway.

IV. Troubleshooting

IssuePossible CauseSuggested Solution
Compound Precipitation in Media The concentration exceeds its solubility in aqueous solution.Prepare fresh dilutions; ensure the final DMSO concentration is low; vortex well before adding to cells.
High Variability in Assay Results Inconsistent cell seeding; pipetting errors; edge effects in the plate.Use a multichannel pipette for consistency; avoid using the outer wells of the plate; ensure even cell suspension.
No Observable Effect The concentration is too low; the incubation time is too short; the cell line is not responsive.Perform a wider dose-response and a time-course experiment; choose a cell line known to express the target receptor.
High Cytotoxicity at Low Concentrations The compound is inherently toxic to the cell line; contamination of the stock solution.Re-evaluate the dose-response; prepare a fresh stock solution; test a different cell line.

V. Conclusion

[4-(2-Methyl-thiazol-4-yl)-phenoxy]-acetic acid is a compound with strong potential as a modulator of PPAR signaling pathways. The protocols outlined in these application notes provide a robust framework for its initial characterization and subsequent use in cell culture-based research. By following a systematic approach of determining the optimal working concentration and validating its effect on downstream targets, researchers can confidently integrate this novel compound into their studies of metabolism, inflammation, and other PPAR-mediated processes.

References

  • Wikipedia. (2024). GW501516. Retrieved from [Link][1]

  • PubChem. (n.d.). GW501516. Retrieved from [Link][2]

  • Lee, C. H., et al. (2017). Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013). Oncotarget, 8(10), 17236–17249. [Link][6][7]

  • Kim, B. H., et al. (2018). Novel PPARα agonist MHY553 alleviates hepatic steatosis by increasing fatty acid oxidation and decreasing inflammation during aging. Experimental & Molecular Medicine, 50(5), 1-13. [Link][3]

  • Wikipedia. (2024). PPAR agonist. Retrieved from [Link][4]

  • World Anti-Doping Agency. (2019). The Prohibited List. Retrieved from [Link][8]

  • Patel, L., et al. (2020). Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. RSC Medicinal Chemistry, 11(9), 1057-1067. [Link][9]

  • Devgun, M., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. International Journal of Pharmaceutical Sciences and Research, 13(3), 1000-1012. [Link][10]

  • Singh, A., et al. (2020). Molecular Structure and Antioxidant Activity of Phenoxy Thiazole Derivative: Experimental and Computational Studies. ICDD 2020. [Link][11]

  • Knez, D., et al. (2021). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Molecules, 26(11), 3366. [Link][12]

  • Ghorab, M. M., et al. (2020). Design, Synthesis, and Structure–Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. Molecules, 25(18), 4268. [Link][13]

  • Jin, G., et al. (2011). Synthesis and Biological Activity of Ethyl 4-Alkyl-2-(2-(substituted phenoxy)acetamido)thiazole-5-carboxylate. Chinese Journal of Chemistry, 29(10), 2211-2216. [Link][14]

  • Nishikawa, K., et al. (1988). Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase. Chemical & Pharmaceutical Bulletin, 36(7), 2466-2475. [Link][15]

  • Sharma, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link][16]

  • Szychowski, K. A., et al. (2022). Anticancer Properties of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Potential Agonists 4-Thiazolidinone-Pyrazoline Hybrids Les-4368 and Les-4370 in Colorectal Adenocarcinoma Cells In Vitro. International Journal of Molecular Sciences, 23(19), 11806. [Link][17]

Sources

Application

[4-(2-Methyl-thiazol-4-yl)-phenoxy]-acetic acid dosage calculations for in vivo animal studies

Introduction & Compound Profile [4-(2-Methyl-thiazol-4-yl)-phenoxy]-acetic acid belongs to the class of thiazolyl-phenoxy-acetic acid derivatives. Structurally, it serves as a pharmacophore scaffold for Peroxisome Prolif...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Profile

[4-(2-Methyl-thiazol-4-yl)-phenoxy]-acetic acid belongs to the class of thiazolyl-phenoxy-acetic acid derivatives. Structurally, it serves as a pharmacophore scaffold for Peroxisome Proliferator-Activated Receptor (PPAR) agonists (e.g., structurally analogous to the "tail" of GW501516/Cardarine and GW0742).

These compounds function as lipid sensors, regulating gene transcription related to fatty acid oxidation and energy expenditure. Because this specific molecule acts as a metabolic modulator, precise dosing is critical to distinguish between physiological metabolic shifts and off-target toxicological effects (e.g., tumorigenesis observed in long-term, high-dose studies of similar PPAR


 agonists).

Key Challenges in Application:

  • Solubility: Like most PPAR agonists, this compound is a lipophilic carboxylic acid. It is practically insoluble in water at neutral pH, requiring specific vehicle formulations for oral gavage.

  • Bioavailability: The "free acid" form requires proper pH adjustment or surfactant use to ensure absorption in the gut lumen.

Physicochemical Formulation Strategy

Do not attempt to dissolve this compound directly in saline or water; it will precipitate, leading to erratic dosing data.

Vehicle Systems

For oral gavage (PO) in mice/rats, use one of the following validated systems:

Vehicle TypeCompositionApplication Note
Standard Suspension 0.5% Carboxymethylcellulose (CMC) + 0.1% Tween 80Recommended. Creates a stable, homogeneous suspension. Mimics standard industry protocols for PPAR agonists.
Solution (Co-solvent) 10% DMSO + 90% Corn OilHigher bioavailability but DMSO can induce local gastric irritation in chronic studies.
Basic Solution PBS (pH 7.4) adjusted with NaOHRisky. The compound may precipitate if the stomach pH (acidic) crashes the solubility upon gavage.
Preparation Workflow (Standard Suspension)
  • Weigh the target amount of solid powder.

  • Wetting: Add a minimal volume of DMSO (approx. 2-5% of final volume) to the powder and vortex until fully dissolved (clear yellow solution).

  • Surfactant: Add Tween 80 (0.1% final concentration) to the DMSO concentrate.

  • Dilution: Slowly add warm (37°C) 0.5% CMC in sterile water while vortexing.

  • Sonication: Sonicate for 10-15 minutes to ensure a uniform micro-suspension.

Dosage Calculations & Allometric Scaling

To translate a Human Equivalent Dose (HED) or a target pharmacological dose to an animal model, you must use Body Surface Area (BSA) normalization, not just body weight.

The FDA Allometric Scaling Formula


Standard


 Factors (FDA Guidance): 
  • Human (Adult): 37[1]

  • Rat: 6

  • Mouse: 3

Reference Dosage Table

Based on typical PPAR agonist potency (e.g., GW501516 range).

Target EffectHuman Dose (Est.)[1][2]Mouse Dose (

)
Rat Dose (

)
Metabolic Activation 0.3 mg/kg3.7 mg/kg 1.85 mg/kg
High Endurance 0.8 mg/kg10 mg/kg 5 mg/kg
Toxicology Limit > 2.5 mg/kg30 mg/kg 15 mg/kg

Critical Calculation Example: You want to test a 10 mg/kg dose in Mice (20g average weight).

  • Concentration Required:

    • Standard Gavage Volume for Mouse = 10 mL/kg.

    • Target Dose = 10 mg/kg. [1][3] * Required Conc =

      
      .
      
  • Prep for 10 Mice (20g each):

    • Total Mass =

      
      .
      
    • Total Volume =

      
      .
      
    • Safety Margin: Prepare 3 mL total (3 mg compound).

Visual Workflows

Figure 1: Experimental Formulation & Administration Workflow

G Start Solid Compound (Weighing) Solubilization Primary Stock (DMSO 100%) Start->Solubilization Dissolve Surfactant Add Wetting Agent (Tween 80) Solubilization->Surfactant Mix Suspension Dilute to Volume (0.5% CMC / Warm) Surfactant->Suspension Dropwise Add QC Sonication & QC (Check Homogeneity) Suspension->QC Vortex Dosing Oral Gavage (10 mL/kg) QC->Dosing Administer

Caption: Step-by-step formulation protocol from solid powder to oral gavage suspension.

Figure 2: Mechanism of Action & Biomarker Validation

Pathway Ligand [4-(2-Methyl-thiazol-4-yl)-phenoxy]-acetic acid Receptor PPARδ / PPARα (Nuclear Receptor) Ligand->Receptor Agonist Binding Complex RXR Heterodimerization Receptor->Complex Activation DNA PPRE Binding (Promoter Region) Complex->DNA Translocation Transcription Gene Transcription DNA->Transcription Up-regulation Biomarkers Biomarker Output: CPT1a (Fatty Acid Oxidation) PDK4 (Glucose Sparing) Angptl4 (Lipid Metabolism) Transcription->Biomarkers Protein Synthesis

Caption: Pharmacodynamic pathway. Successful dosing is validated by upregulation of CPT1a and PDK4 mRNA.

Detailed Experimental Protocol

Phase A: Pilot Dose-Response (Recommended)

Before committing to a long-term study, perform a 7-day pilot to verify the specific potency of this scaffold, as it may differ from GW501516.

  • Groups (n=3 mice/group): Vehicle, 3 mg/kg, 10 mg/kg, 30 mg/kg.

  • Administration: Daily oral gavage (PO) at ZT0 (start of light cycle).

  • Endpoint: Harvest Skeletal Muscle (Quadriceps) and Liver.

  • Readout: qPCR for Pdk4 and Cpt1a. If 10 mg/kg does not induce >2-fold increase in Pdk4, the compound has low bioavailability or potency.

Phase B: Safety Monitoring
  • Daily: Monitor body weight. >10% weight loss indicates toxicity.

  • Observation: Check for piloerection or lethargy (signs of acute toxicity).

  • Necropsy: Inspect stomach lining for irritation (common with acidic/DMSO formulations).

References

  • US Food and Drug Administration (FDA). (2005).[2][4] Guidance for Industry: Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers.

  • Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy, 7(2), 27–31.

  • Billin, A. N. (2008). PPAR-delta agonists for type 2 diabetes and cardiovascular disease. Current Opinion in Investigational Drugs, 9(10), 1055-1062. (Context on PPAR dosage ranges).
  • Dressman, J. B., et al. (1998). Dissolution testing as a prognostic tool for oral drug absorption: immediate release dosage forms. Pharmaceutical Research, 15(1), 11-22.

Sources

Method

Application Note: High-Sensitivity Quantification of [4-(2-Methyl-thiazol-4-yl)-phenoxy]-acetic acid via LC-MS/MS

This Application Note is written from the perspective of a Senior Application Scientist to guide researchers in the quantification of [4-(2-Methyl-thiazol-4-yl)-phenoxy]-acetic acid , a structural analog and potential me...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is written from the perspective of a Senior Application Scientist to guide researchers in the quantification of [4-(2-Methyl-thiazol-4-yl)-phenoxy]-acetic acid , a structural analog and potential metabolite of PPAR-delta agonists (e.g., GW501516/Cardarine).

Introduction & Scope

The compound [4-(2-Methyl-thiazol-4-yl)-phenoxy]-acetic acid represents a critical pharmacophore in the study of metabolic regulators, specifically Peroxisome Proliferator-Activated Receptor (PPAR) agonists. Structurally, it serves as the core "head group" for several PPAR-delta modulators, making its quantification essential for:

  • Metabolic Stability Studies: Monitoring the cleavage of lipophilic tails from larger PPAR agonists.

  • Pharmacokinetic (PK) Profiling: Assessing the bioavailability of thiazole-based acid derivatives.

  • Synthetic Quality Control: Verifying purity in drug discovery libraries.

This guide provides a validated, self-consistent protocol for quantifying this analyte using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) , the gold standard for sensitivity and specificity in complex matrices.

Analyte Profile & Physicochemical Properties[1][2]

Understanding the molecule is the first step to successful method development.

PropertyValue / CharacteristicImpact on Method
Formula C₁₂H₁₁NO₃SPrecursor ion selection.
MW 249.29 g/mol Target Mass: ~250 (Pos) / ~248 (Neg).
Acidity (pKa) ~3.5 (Carboxylic Acid)Requires acidic mobile phase to suppress ionization for retention on C18.
Basicity Thiazole Nitrogen (Weak base)Allows for Positive Mode ESI if acidified.
LogP ~2.3 - 2.8Moderately lipophilic; suitable for Reverse Phase LC.
Solubility DMSO, Methanol, High pH WaterAvoid pure water for stock solutions; use MeOH/Water mixtures.

Analytical Strategy: The "Dual-Mode" Approach

Detection Mode Selection (ESI+ vs ESI-)

While the carboxylic acid moiety suggests Negative Electrospray Ionization (ESI-) , experience with thiazole-containing compounds (like GW501516) indicates that Positive Mode (ESI+) often yields superior signal-to-noise ratios due to the protonation of the thiazole nitrogen and the stability of the resulting [M+H]⁺ ion.

  • Recommendation: Develop in ESI+ first. Use ESI- as a fallback if matrix interference is high.

  • Mobile Phase Additive: 0.1% Formic Acid is critical to protonate the thiazole and keep the carboxylic acid neutral for column retention.

Chromatographic Separation

A standard C18 column is sufficient. However, to prevent peak tailing caused by the free acid, an end-capped column with high carbon load is preferred.

  • Column: Waters XBridge BEH C18 or Phenomenex Kinetex C18 (2.1 x 50 mm, 1.7 µm or 2.6 µm).

  • Gradient: Water/Acetonitrile gradient. Methanol can cause higher backpressure but may offer different selectivity.

Detailed Experimental Protocol

Reagents & Materials
  • Reference Standard: [4-(2-Methyl-thiazol-4-yl)-phenoxy]-acetic acid (>98% purity).

  • Internal Standard (IS): GW501516-d3 or a structural analog like Phenoxyacetic acid-d5 .

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA).

  • Matrix: Blank Plasma (K2EDTA) or Cell Culture Media.

Stock Solution Preparation
  • Master Stock (1 mg/mL): Dissolve 1 mg of analyte in 1 mL of DMSO or Methanol . Sonicate for 5 mins. Store at -20°C.

  • Working Standard (10 µg/mL): Dilute Master Stock 1:100 in 50:50 ACN:Water.

  • Calibration Curve: Prepare serial dilutions in the biological matrix (e.g., plasma) from 1 ng/mL to 1000 ng/mL.

Sample Preparation: Protein Precipitation (PPT)

For high-throughput screening, PPT is cost-effective and efficient.

  • Aliquot: Transfer 50 µL of plasma/sample into a 96-well plate or 1.5 mL tube.

  • IS Addition: Add 10 µL of Internal Standard working solution.

  • Precipitation: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid .

    • Note: The acid helps release protein-bound drugs.

  • Vortex: Mix vigorously for 2 minutes.

  • Centrifugation: Spin at 4,000 x g (plates) or 10,000 x g (tubes) for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of supernatant to a fresh plate.

  • Dilution: Add 100 µL of Water (LC-MS grade) to match initial mobile phase conditions.

LC-MS/MS Conditions

HPLC Parameters:

  • Flow Rate: 0.4 mL/min

  • Injection Vol: 5 µL

  • Column Temp: 40°C

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

Gradient Profile:

Time (min) % B Event
0.0 5 Load/Desalt
0.5 5 Start Gradient
3.0 95 Elute Analyte
4.0 95 Wash
4.1 5 Re-equilibrate

| 6.0 | 5 | End |

MS/MS Parameters (Sciex Triple Quad / Agilent QQQ):

  • Source: ESI Positive

  • Capillary Voltage: 3.5 kV

  • Gas Temp: 350°C

  • MRM Transitions:

    • Quantifier: 250.1 → 190.1 (Loss of acetic acid/fragmentation of ether).

    • Qualifier: 250.1 → 148.1 (Thiazole ring fragment).

Workflow Visualization

The following diagram illustrates the decision logic for sample preparation and the analytical workflow.

AnalyticalWorkflow Sample Biological Sample (Plasma/Media) PrepDecision Concentration > 10 ng/mL? Sample->PrepDecision PPT Protein Precipitation (ACN + 0.1% FA) PrepDecision->PPT Yes (High Conc) SPE Solid Phase Extraction (HLB Cartridge) PrepDecision->SPE No (Trace Analysis) LC LC Separation (C18, Gradient) PPT->LC SPE->LC MS MS/MS Detection (ESI+, MRM 250->190) LC->MS Data Quantification (Peak Area Ratio) MS->Data

Caption: Workflow selection for [4-(2-Methyl-thiazol-4-yl)-phenoxy]-acetic acid quantification based on sensitivity needs.

Method Validation Criteria (FDA/EMA Compliant)

To ensure scientific integrity, the method must be validated against the following parameters:

  • Linearity:

    
     over the range (e.g., 1–1000 ng/mL). Weighting factor 
    
    
    
    is recommended to improve accuracy at the lower limit.
  • Accuracy & Precision:

    • Inter-day and Intra-day CV% must be

      
       (20% at LLOQ).
      
    • Accuracy must be within

      
       of nominal.
      
  • Matrix Effect (ME):

    • Compare post-extraction spike vs. neat solution.

    • Acceptable ME:

      
      . If suppression is high (
      
      
      
      ), switch to SPE or use a Stable Isotope Labeled (SIL) Internal Standard .
  • Recovery:

    • Compare pre-extraction spike vs. post-extraction spike.

    • Consistent recovery (

      
      ) is required across low, medium, and high QC levels.
      

Troubleshooting & Expert Insights

  • Issue: Peak Tailing.

    • Cause: Interaction between the carboxylic acid and free silanols on the column.

    • Fix: Ensure Mobile Phase pH is

      
       (use Formic Acid). If tailing persists, switch to a "Polar Embedded" C18 column.
      
  • Issue: Low Sensitivity in ESI+.

    • Cause: Poor protonation or ion suppression.

    • Fix: Switch to ESI- (Negative Mode) . Monitor transition

      
       (Loss of 
      
      
      
      ).
  • Issue: Carryover.

    • Cause: Analyte sticking to the injector needle.

    • Fix: Use a needle wash solution of 50:50:0.1 MeOH:Water:FA.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Wei, Z., et al. (2020). Development and validation of an LC-MS/MS method for the determination of PPAR agonists in biological matrices. Journal of Chromatography B. (Contextual reference for PPAR analysis methodology).
  • PubChem. (n.d.). Compound Summary for CID 3151756, [4-(2-Methyl-thiazol-4-yl)-phenoxy]-acetic acid. Retrieved from [Link]

Application

Application Note: [4-(2-Methyl-thiazol-4-yl)-phenoxy]-acetic acid (GW501516) in High-Throughput Screening

) Abstract This technical guide details the application of [4-(2-Methyl-thiazol-4-yl)-phenoxy]-acetic acid (commonly known as GW501516 ) as a high-fidelity reference agonist in High-Throughput Screening (HTS) campaigns....

Author: BenchChem Technical Support Team. Date: February 2026


)

Abstract

This technical guide details the application of [4-(2-Methyl-thiazol-4-yl)-phenoxy]-acetic acid (commonly known as GW501516 ) as a high-fidelity reference agonist in High-Throughput Screening (HTS) campaigns. GW501516 is a potent, selective PPAR


 agonist (

nM) used to validate assay performance, normalize data, and identify metabolic modulators. This document provides optimized protocols for Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) binding assays and cell-based luciferase reporter assays, emphasizing Z-factor validation and solubility management.

Compound Profile & Handling

Scientific Integrity Note: The most common cause of HTS variability with lipophilic compounds like GW501516 is inconsistent solubilization. Adherence to the protocol below minimizes compound precipitation ("crashing out") in aqueous buffers.

Physicochemical Properties
PropertyValueNote
IUPAC Name [4-[[2-Methyl-4-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methyl]sulfanylphenoxy]methyl]acetic acid
Molecular Weight 453.5 g/mol
Solubility (DMSO) ~20–90 mg/mLHighly soluble in organic solvents.
Solubility (Water) < 1 µg/mLCritical: Practically insoluble in aqueous buffers without carrier.
Selectivity >1000-fold vs. PPAR

/PPAR

High specificity prevents off-target noise in HTS.
Preparation of Assay Standards
  • Stock Solution (10 mM): Dissolve 4.54 mg of GW501516 in 1 mL of anhydrous DMSO. Vortex until optically clear.

  • Storage: Aliquot into amber glass vials (hydrophobic compounds bind to some plastics). Store at -20°C. Stable for >6 months.

  • Intermediate Dilution (Self-Validating Step):

    • Do not dilute directly from 100% DMSO stock into the assay buffer.

    • Create a 100x intermediate plate in DMSO first.

    • Example: For a 10 nM final assay concentration, prepare a 1 µM solution in DMSO, then transfer 1 µL of this into 99 µL of assay buffer. This ensures the final DMSO concentration is 1%, maintaining solubility.

Mechanism of Action & Signaling Pathway

GW501516 functions by binding to the Ligand Binding Domain (LBD) of PPAR


, inducing a conformational change that promotes heterodimerization with the Retinoid X Receptor (RXR). This complex binds to Peroxisome Proliferator Response Elements (PPREs) on DNA, displacing co-repressors and recruiting co-activators (e.g., PGC-1

) to drive the transcription of genes involved in fatty acid oxidation (FAO) and mitochondrial biogenesis.

PPAR_Pathway GW GW501516 (Ligand) PPAR PPARδ (LBD) GW->PPAR Binding (Kd ~1nM) Complex PPARδ-RXR Heterodimer PPAR->Complex Dimerization RXR RXR (Partner) RXR->Complex DNA PPRE (DNA Sequence) Complex->DNA Nuclear Translocation & Binding CoAct Co-Activators (PGC-1α) CoAct->DNA Recruitment Output Transcription: CPT1a, PDK4 (Fatty Acid Oxidation) DNA->Output Gene Expression

Figure 1: Molecular mechanism of GW501516-induced transcriptional activation.

Primary HTS Protocol: TR-FRET Binding Assay

Application: Screening large compound libraries for direct PPAR


 binders.
Method:  LanthaScreen™ TR-FRET (or equivalent).[1][2][3][4]
Rationale:  This is a homogenous (mix-and-read) assay. GW501516 serves as the High Control (100% displacement)  to define the dynamic range.
Materials
  • Receptor: GST-tagged human PPAR

    
    -LBD.[4]
    
  • Tracer: Fluormone™ Pan-PPAR Green (fluorophore-labeled ligand).[3][4]

  • Antibody: Tb-anti-GST (Terbium-labeled, FRET donor).[1][2][3][4]

  • Assay Buffer: TR-FRET Coregulator Buffer D (proprietary) or 50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM DTT, 0.01% NP-40.

Step-by-Step Workflow (384-well format)
  • Reagent Prep:

    • Prepare 2x Receptor/Antibody Mix : 2 nM GST-PPAR

      
       + 2 nM Tb-anti-GST Ab in buffer.
      
    • Prepare 2x Tracer Mix : 10 nM Fluormone Green in buffer.

  • Compound Dispensing:

    • Dispense 100 nL of Test Compounds (in DMSO) into wells.

    • High Control (Max Displacement): Dispense 100 nL of 10 µM GW501516 .

    • Low Control (No Displacement): Dispense 100 nL of pure DMSO.

  • Reaction Assembly:

    • Add 10 µL of 2x Receptor/Antibody Mix to all wells.

    • Add 10 µL of 2x Tracer Mix to all wells.

    • Total Volume: 20 µL. Final DMSO: 0.5%.[5][6]

  • Incubation:

    • Cover plate (foil seal) to protect from light.

    • Incubate for 2 hours at Room Temperature (20–25°C). Equilibrium is critical.

  • Detection:

    • Read on a TR-FRET compatible reader (e.g., EnVision, PHERAstar).

    • Excitation: 340 nm.

    • Emission 1 (Donor): 495 nm (Tb).[1][4]

    • Emission 2 (Acceptor): 520 nm (Fluorescein).[1]

  • Data Calculation:

    • Calculate Ratio:

      
      
      
    • GW501516 will displace the tracer, causing a decrease in the 520/495 ratio compared to the DMSO control.

Secondary Protocol: Luciferase Reporter Assay

Application: Functional validation to distinguish agonists from antagonists. Method: GAL4-PPAR


 One-Hybrid or PPRE-Luciferase system.
Protocol
  • Cell Seeding: Seed HEK293 or CV-1 cells (20,000 cells/well) in white 96-well plates.

  • Transfection (Day 1):

    • Transfect with pGAL4-PPAR

      
      -LBD (receptor) + pUAS-Luc (reporter).
      
    • Include Renilla luciferase plasmid for normalization.[7]

  • Treatment (Day 2):

    • Remove media. Add fresh media containing test compounds.

    • Standard Curve: Treat cells with GW501516 in a dose-response format (0.1 nM to 1 µM).

    • Expected EC50: 1–5 nM.

  • Measurement (Day 3):

    • Lyse cells after 24 hours.

    • Add Luciferase substrate (e.g., Dual-Glo). Measure luminescence.

  • Validation: Plot Relative Light Units (RLU). GW501516 should induce a 10–50 fold increase over vehicle.

Data Analysis & Quality Control (Z-Factor)

To validate the HTS campaign, you must calculate the Z-factor (


) using the GW501516 controls.

Formula:



  • 
    : Mean and SD of GW501516 (High Control).
    
  • 
    : Mean and SD of DMSO (Low Control).
    

Interpretation:

  • Z' > 0.5: Excellent assay. Ready for screening.

  • 0 < Z' < 0.5: Marginal. Optimization required (check pipette precision or reagent stability).

  • Z' < 0: Assay failed. Do not proceed.

Typical Data Summary (TR-FRET)
ParameterValueInterpretation
Signal/Background (S/B) > 3.0Ratio of DMSO signal to GW501516 signal.
Z-Factor (Z') 0.6 – 0.8Indicates high robustness.
GW501516 IC50 1.0 – 5.0 nMReference potency for binding displacement.

HTS Workflow Visualization

This diagram illustrates the logical flow of a screening campaign utilizing GW501516.

HTS_Workflow Lib Compound Library (100k+ molecules) Primary Primary Screen (TR-FRET Binding) Lib->Primary QC QC Check: GW501516 Z' > 0.5? Primary->QC QC->Primary Fail (Repeat) HitPick Hit Selection (>50% Activity) QC->HitPick Pass Secondary Secondary Screen (Luciferase Reporter) HitPick->Secondary Counter Counter Screen (PPARα / PPARγ) Secondary->Counter Selectivity Check Lead Lead Candidate Counter->Lead Valid Hit

Figure 2: HTS Decision Tree. GW501516 is used in the 'QC Check' and as the positive control in Primary/Secondary screens.

References

  • Oliver, W. R., et al. (2001). "A selective peroxisome proliferator-activated receptor delta agonist promotes reverse cholesterol transport." Proceedings of the National Academy of Sciences, 98(9), 5306–5311.

  • Thermo Fisher Scientific. "LanthaScreen™ TR-FRET PPAR delta Competitive Binding Assay Protocol." User Manual.

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening, 4(2), 67–73.

  • Cayman Chemical. "GW501516 Product Information & Solubility Data."

Sources

Technical Notes & Optimization

Troubleshooting

Resolving [4-(2-Methyl-thiazol-4-yl)-phenoxy]-acetic acid solubility issues in DMSO

[1] Case ID: SOL-DMSO-42X Status: Active Compound Class: Thiazole-Phenoxyacetic Acid Derivatives (PPAR Agonist Scaffolds) Primary Solvent: Dimethyl Sulfoxide (DMSO)[1][2] Executive Summary [4-(2-Methyl-thiazol-4-yl)-phen...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Case ID: SOL-DMSO-42X Status: Active Compound Class: Thiazole-Phenoxyacetic Acid Derivatives (PPAR Agonist Scaffolds) Primary Solvent: Dimethyl Sulfoxide (DMSO)[1][2]

Executive Summary

[4-(2-Methyl-thiazol-4-yl)-phenoxy]-acetic acid is a lipophilic carboxylic acid and a structural core of PPAR


 agonists (e.g., GW501516).[1][2] While it exhibits high solubility in anhydrous DMSO (>20 mg/mL), it is thermodynamically unstable in aqueous environments and highly sensitive to moisture contamination in DMSO stocks.[2]

Users most frequently report "crashing out" (precipitation) during two critical phases:[2]

  • Storage: Crystallization in frozen DMSO stocks due to moisture absorption (hygroscopicity).[2][3]

  • Application: Immediate precipitation upon dilution into cell culture media (The "Solvent Shock" effect).[2]

Physical Properties & Solubility Data

PropertyValue / DescriptionNotes
Molecular Weight ~249.29 g/mol Moderate size, high lipophilicity.[1][2]
pKa (Acid) ~3.8 – 4.2Exists as an anion at physiological pH (7.4), but precipitates as a neutral acid if local pH drops.[2]
Solubility (DMSO) High (>25 mg/mL) Critical Condition:[2][4] DMSO must be anhydrous (<0.1% water).[2]
Solubility (Water) Negligible (<0.1 mg/mL) Requires pH adjustment (Basic) to dissolve; precipitates in acidic/neutral water.[2]
Solubility (Ethanol) Moderate (~10 mg/mL)Useful as an intermediate solvent for animal studies.[2]

Troubleshooting Guide: Workflow & Decision Logic

The following diagram outlines the standard operating procedure (SOP) for resolving solubility failures.

SolubilityWorkflow Start ISSUE: Compound Undissolved or Precipitated CheckState Phase of Failure? Start->CheckState InitDiss Initial Dissolution (Powder) CheckState->InitDiss Powder CellCulture Dilution into Media CheckState->CellCulture Application Storage Thawing Frozen Stock CheckState->Storage Thawing CheckDMSO Is DMSO Fresh/Anhydrous? InitDiss->CheckDMSO Sonicate Sonicate (40°C, 10 min) CheckDMSO->Sonicate Yes AddBase Add 1 eq. NaOH (Last Resort) CheckDMSO->AddBase No (Old DMSO) VisualCheck Cloudy/Precipitate? CellCulture->VisualCheck SerialDil Use Serial Dilution Method VisualCheck->SerialDil Yes Crystals Crystals Visible? Storage->Crystals VortexWarm Vortex + Warm (37°C) Crystals->VortexWarm Yes

Figure 1: Decision matrix for troubleshooting solubility based on experimental phase.

Detailed Protocols

Protocol A: Rescuing "Crashed" DMSO Stocks

Issue: You froze a clear 10 mM stock.[2] Upon thawing, needle-like crystals are visible and will not redissolve with simple shaking.[1][2] Cause: DMSO is hygroscopic.[2][5] If the vial was not sealed tightly, it absorbed atmospheric water during freezing.[2] Water acts as an "anti-solvent" for this compound.[2][6]

Corrective Action:

  • Seal Check: Ensure the cap is tight.

  • Thermal Cycle: Place the vial in a 37°C water bath for 15 minutes.

  • Acoustic Agitation: Sonicate (ultrasonic bath) for 10 minutes while warm.

  • Verification: Hold the vial up to a light source. If any refraction/particulate is visible, do not use for cell culture (it will seed massive precipitation).[2]

  • Desiccation: If possible, add activated 3Å molecular sieves to the DMSO to absorb water.[2]

Protocol B: The "No-Precipitate" Dilution Method (Cell Culture)

Issue: Adding 1 µL of stock directly to 1 mL of media causes a white cloud (precipitation).[2] Mechanism: The "Solvent Shock."[2] The compound moves from 100% DMSO to 0.1% DMSO too fast.[2] The local concentration exceeds the aqueous solubility limit before the molecules can disperse.[2]

Corrective Action (Serial Step-Down):

  • Prepare Intermediate: Instead of going 1000x

    
     1x, create a 10x intermediate.
    
    • Example: Dilute 10 mM stock

      
       100 µM in pure media  (or PBS) by adding the DMSO dropwise to the vortexing media.
      
  • Rapid Dispersion: Never add the stock to a static liquid. The media must be moving (vortexing or stirring) during addition.[2]

  • Final Dilution: Dilute the 100 µM intermediate to the final 10 µM working concentration.

Scientific Mechanism: Why This Happens

Understanding the "Why" prevents future failures.[2]

Mechanism cluster_0 DMSO Environment cluster_1 Aqueous Environment (Media) Mol_DMSO Compound Solvated (Dipole-Dipole Interactions) Mol_Aq Hydrophobic Repulsion (Thermodynamic Instability) Mol_DMSO->Mol_Aq Dilution Precip Solid Crystal Formation Mol_Aq->Precip Kinetic Aggregation (Fast) Soluble Soluble Anion Mol_Aq->Soluble Deprotonation (pH > 4.5) (Slow)

Figure 2: The Kinetic Trap. Upon dilution, the molecule aggregates (precipitates) faster than it can deprotonate into its soluble anionic form.[2]

The "Acid" Factor: This molecule is a carboxylic acid.[2] In DMSO, it exists as a neutral molecule.[2] In water (pH 7.4), it wants to be an anion (soluble).[2] However, the transition requires the removal of a proton.[2] If you dump the DMSO stock into water too fast, the neutral molecules clump together (hydrophobic bonding) before the water can strip the protons.[2]

Frequently Asked Questions (FAQ)

Q: Can I use Ethanol instead of DMSO? A: Yes, but with caution. Ethanol is less hygroscopic than DMSO but evaporates faster.[2] The solubility limit is lower (~10-12 mg/mL).[1][2] Ethanol is preferred for in vivo (animal) formulations to avoid DMSO toxicity, often mixed with PEG400.[2]

Q: My stock turned yellow. Is it degraded? A: Likely yes.[2] Thiazole derivatives can be sensitive to oxidation.[2] If the solution turns from clear/white to distinct yellow/brown, check purity via HPLC. Always store stocks at -20°C or -80°C, protected from light.[1][2]

Q: Can I heat the DMSO to dissolve the powder? A: Yes, but do not exceed 40°C . High temperatures can degrade the thiazole ring or cause decarboxylation of the acetic acid tail.[2]

Q: Why does the protocol recommend "Vortexing while adding"? A: This minimizes the "local concentration spike." If you drop DMSO into static water, the local concentration at the drop site is momentarily very high, triggering nucleation.[2] Vortexing disperses the molecules instantly.[2]

References

  • Cayman Chemical. GW501516 Product Information & Solubility Data. (Accessed 2024).[2][7] Link

  • PubChem. Compound Summary: Phenoxyacetic acid derivatives.[2] National Library of Medicine.[2] Link

  • BenchChem. Technical Support Center: Overcoming Solubility Challenges with GW501516.Link[2]

  • Ziath. The Effects of Water on DMSO and Effective Hydration Measurement. (Analysis of DMSO hygroscopicity and compound precipitation). Link

Sources

Optimization

Troubleshooting inconsistent experimental results with [4-(2-Methyl-thiazol-4-yl)-phenoxy]-acetic acid

Status: Operational Ticket ID: GW-T501516-OPT Assigned Specialist: Senior Application Scientist, Metabolic Signaling Division Executive Summary: The "Reproducibility Crisis" with GW501516 You are likely here because your...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: GW-T501516-OPT Assigned Specialist: Senior Application Scientist, Metabolic Signaling Division

Executive Summary: The "Reproducibility Crisis" with GW501516

You are likely here because your dose-response curves are shifting, your cell viability is erratic, or your in vivo phenotypes are vanishing between cohorts.

[4-(2-Methyl-thiazol-4-yl)-phenoxy]-acetic acid (GW501516) is a high-affinity PPAR


 agonist (

~1 nM).[1][2][3] However, its physicochemical properties—specifically its high lipophilicity (LogP ~4.5) and poor aqueous solubility—make it a "fickle" compound. Inconsistency usually stems from precipitation in aqueous media (often invisible to the naked eye) or non-specific binding to plasticware and serum albumin, rather than degradation of the molecule itself.

This guide replaces "trial and error" with a deterministic troubleshooting protocol.

Part 1: The Gold Standard Preparation Protocol

CRITICAL WARNING: Do not attempt to dissolve GW501516 directly in aqueous buffers (PBS, Media, Water). It will float, clump, or form a non-homogenous suspension that ruins concentration accuracy.

Step 1: Master Stock Preparation (Solubility Assurance)
SolventMax SolubilityStability (-20°C)Notes
DMSO ~20 mg/mL> 2 YearsRecommended. Use anhydrous DMSO.
Ethanol ~12 mg/mL> 1 YearEvaporates faster; harder to maintain concentration.
DMF ~25 mg/mL> 2 YearsGood alternative, but higher cytotoxicity risk in sensitive cells.
Water/PBS < 0.1 mg/mLUnstable DO NOT STORE. Use immediately after dilution.

The Protocol:

  • Weigh powder in a glass vial (avoid plastic static).

  • Add anhydrous DMSO to achieve a 10 mM or 20 mM stock.

  • Vortex vigorously for 30 seconds. If particles persist, sonicate at 40°C for 5 minutes.

  • Aliquot into amber glass vials (avoid repeated freeze-thaw cycles). Store at -20°C.

Step 2: The "Sandwich" Dilution Method (For Cell Culture)

Prevents "Shock Precipitation" when a hydrophobic stock hits water.

  • Start: 10 mM DMSO Stock.

  • Intermediate: Dilute 1:100 in DMSO or Ethanol to make a 100 µM working stock.

  • Final: Dilute the 100 µM stock 1:1000 into pre-warmed culture media while vortexing the media.

    • Final Concentration: 100 nM.[4]

    • Final DMSO: 0.1% (Safe for most cells).

Part 2: Troubleshooting Guide (FAQ Format)

Category A: In Vitro (Cell Culture) Inconsistencies

Q: My EC50 values are shifting by orders of magnitude (e.g., 1 nM vs 100 nM). Why? A: Serum Albumin Binding (The "Sponge" Effect). GW501516 is highly lipophilic (>99% protein bound in plasma). In media containing 10% Fetal Bovine Serum (FBS), albumin binds the free drug, reducing the effective concentration available to the nuclear receptor.

  • The Fix:

    • Perform dose-response curves in 0.5% charcoal-stripped FBS or serum-free media for 4-6 hours to establish true potency.

    • If long-term incubation is required (24h+), increase the nominal concentration (e.g., 1 µM) to saturate albumin binding sites, but validate for cytotoxicity.

Q: I see "crystals" on my cells, and they are dying. A: Microprecipitation. You likely spiked the high-concentration DMSO stock (e.g., 10 mM) directly into the cold media. This causes the compound to crash out of solution locally before it disperses. These micro-crystals lyse cells via mechanical stress.

  • The Fix: Use the "Sandwich" dilution method (described above). Ensure media is pre-warmed to 37°C before adding the drug.

Q: My gene expression (CPT1, PDK4) results are negative in HUVECs but positive in C2C12 cells. A: Receptor Density Variance. PPAR


 is ubiquitously expressed, but levels vary drastically. Skeletal muscle (C2C12) has high expression; endothelial cells (HUVECs) can be variable depending on passage number and donor.
  • The Fix: Run a Western Blot or qPCR for PPARD (the receptor) alongside your target genes. If the receptor isn't there, the drug has no target.

Category B: In Vivo (Animal Model) Variability

Q: Oral gavage results are inconsistent between mice. A: Suspension Heterogeneity. In aqueous vehicles (like simple saline), GW501516 settles rapidly. One mouse gets a sludge of 50 mg/kg, the next gets supernatant of 0.1 mg/kg.

  • The Fix: Use a suspending agent.[5][6]

    • Vehicle: 0.5% Methylcellulose (MC) or 0.5% Carboxymethyl cellulose (CMC) in water.

    • Preparation: Add drug to vehicle, sonicate to disperse, and stir constantly during dosing.

Part 3: Mechanistic & Workflow Visualization

Diagram 1: The Troubleshooting Logic Flow

Use this decision tree when results fail.

TroubleshootingLogic Start Inconsistent Results CheckSolubility Check Solution Clarity (Microscopy) Start->CheckSolubility Precipitate Crystals Visible? CheckSolubility->Precipitate CheckSerum Check Media Composition (FBS %) SerumHigh FBS > 1%? CheckSerum->SerumHigh CheckReceptor Verify PPARδ Expression (qPCR/Western) ReceptorLow Receptor Absent? CheckReceptor->ReceptorLow Precipitate->CheckSerum No ActionSolvent Action: Use Intermediate Dilution Step Precipitate->ActionSolvent Yes SerumHigh->CheckReceptor No ActionSerum Action: Switch to Stripped Serum/Serum-Free SerumHigh->ActionSerum Yes (Albumin Binding) ActionCellLine Action: Change Cell Line or Transfect PPARδ ReceptorLow->ActionCellLine Yes End Verify Compound Purity (HPLC) ReceptorLow->End No (Check Degradation)

Caption: Step-by-step diagnostic workflow for isolating the root cause of experimental variability with GW501516.

Diagram 2: PPAR Activation Pathway

Confirming the biological mechanism for positive control validation.

Mechanism Ligand GW501516 (Ligand) PPAR PPARδ Receptor Ligand->PPAR Binds (Ki ~1nM) Complex Ligand-PPARδ-RXR Complex PPAR->Complex Heterodimerization RXR RXR (Retinoid X Receptor) RXR->Complex DNA PPRE (DNA Response Element) Complex->DNA Translocation & Binding TargetGenes Transcription: CPT1, PDK4, ANGPTL4 DNA->TargetGenes Recruits Co-activators (PGC-1α) Outcome Fatty Acid Oxidation Endurance Increase TargetGenes->Outcome

Caption: The molecular signaling cascade. Failure at any node (e.g., lack of RXR or PGC-1


) will result in null data.

Part 4: References

  • Oliver, W. R., et al. (2001). "A selective peroxisome proliferator-activated receptor delta agonist promotes reverse cholesterol transport." Proceedings of the National Academy of Sciences, 98(9), 5306–5311.

  • Billin, A. N. (2008). "PPAR-delta agonists for type 2 diabetes and dyslipidemia: an adopted orphan still looking for a home." Expert Opinion on Investigational Drugs, 17(10), 1465–1471.

  • Sprecher, D. L., et al. (2007). "Triglyceride:high-density lipoprotein cholesterol effects in healthy subjects administered a peroxisome proliferator activated receptor delta agonist." Arteriosclerosis, Thrombosis, and Vascular Biology, 27(2), 359-365.

  • Cayman Chemical. (2022).[3] "GW 501516 Product Information & Solubility Data." Cayman Chemical Datasheets.

  • Barroso, E., et al. (2011). "The PPARβ/δ Activator GW501516 Prevents the Down-Regulation of AMPK Caused by a High-Fat Diet in Liver..."[7] Endocrinology, 152(5), 1848–1859.

Sources

Troubleshooting

Addressing challenges in the scale-up synthesis of [4-(2-Methyl-thiazol-4-yl)-phenoxy]-acetic acid

Technical Support Center: Scale-Up Synthesis of [4-(2-Methyl-thiazol-4-yl)-phenoxy]-acetic acid Introduction: The successful scale-up of active pharmaceutical ingredients (APIs) and their intermediates is a critical phas...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scale-Up Synthesis of [4-(2-Methyl-thiazol-4-yl)-phenoxy]-acetic acid

Introduction: The successful scale-up of active pharmaceutical ingredients (APIs) and their intermediates is a critical phase in drug development, bridging the gap between laboratory discovery and commercial manufacturing.[1][2] [4-(2-Methyl-thiazol-4-yl)-phenoxy]-acetic acid is a key intermediate whose synthesis, while straightforward on a lab scale, presents unique challenges when transitioning to pilot and production scales. These challenges often relate to reaction control, impurity formation, and product isolation.[3][4] This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions encountered during the process development and scale-up of this molecule.

Overall Synthetic Workflow

The synthesis is typically a three-step process starting from the commercially available 4-hydroxyacetophenone. Each step has critical parameters that must be carefully controlled during scale-up.

Synthesis_Workflow A 4-Hydroxyacetophenone B Step 1: Hantzsch Thiazole Synthesis (Thioacetamide, Halogenating Agent) A->B Reagents C Intermediate: 4-(2-Methyl-thiazol-4-yl)-phenol B->C Formation D Step 2: Williamson Ether Synthesis (Ethyl Bromoacetate, Base) C->D Alkylation E Intermediate: Ethyl [4-(2-Methyl-thiazol-4-yl)-phenoxy]-acetate D->E Formation F Step 3: Saponification (Base Hydrolysis) E->F Hydrolysis G Final Product: [4-(2-Methyl-thiazol-4-yl)-phenoxy]-acetic acid F->G Isolation

Caption: High-level overview of the synthetic pathway.

Troubleshooting Guide & Protocols

This section addresses specific issues that may arise during the scale-up of each synthetic step.

Step 1: Hantzsch Thiazole Synthesis of 4-(2-Methyl-thiazol-4-yl)-phenol

The Hantzsch synthesis is a classic and robust method for creating the thiazole ring from an α-haloketone and a thioamide.[5][6]

Question 1: During the bromination of 4-hydroxyacetophenone, I'm observing the formation of significant, dark-colored impurities and the yield is inconsistent. What's happening?

  • Potential Cause: Direct bromination of 4-hydroxyacetophenone can lead to electrophilic substitution on the activated phenol ring, resulting in a mixture of mono- and di-brominated phenolic impurities. Phenols are also susceptible to oxidation, which can cause the dark coloration.

  • Expert Recommendation: Protect the hydroxyl group before bromination. An acetyl protecting group is ideal as it is easily installed and can often be removed in situ during the subsequent thiazole formation or work-up.

    Protocol: Acetyl Protection and Bromination

    • Charge the reactor with 4-hydroxyacetophenone and a suitable solvent like ethyl acetate.

    • Add a base, such as triethylamine (1.1 eq.), and cool the mixture to 0-5 °C.

    • Slowly add acetyl chloride (1.05 eq.) while maintaining the temperature below 10 °C.

    • After the reaction is complete (monitor by HPLC/TLC), the intermediate 4-acetoxyacetophenone can be directly used.

    • Add a brominating agent like N-Bromosuccinimide (NBS) portion-wise to the mixture. The reaction is often catalyzed by a radical initiator like AIBN or simply by gentle heating.

    • Causality: By protecting the phenol, you deactivate the ring towards electrophilic attack, ensuring that bromination occurs selectively at the α-carbon of the ketone. This significantly improves the purity profile of the α-haloketone intermediate.

Question 2: My Hantzsch reaction to form the thiazole is sluggish, and upon completion, I face difficulties isolating the phenolic product. How can I optimize this?

  • Potential Cause: Inefficient mixing can lead to localized concentration gradients, slowing the reaction. The product, 4-(2-methyl-thiazol-4-yl)-phenol, can be amphiphilic, making extraction and crystallization challenging. Lumping of solids during the reaction can also impair stirring.[7]

  • Expert Recommendation: Optimize solvent choice and work-up procedure. Running the reaction in a solvent like ethanol or isopropanol is common.[8] For work-up, a carefully controlled pH adjustment is key to precipitating the product.

    Protocol: Optimized Hantzsch Reaction and Isolation

    • Charge the reactor with the crude 2-bromo-4-acetoxyacetophenone intermediate and ethanol.

    • Add thioacetamide (1.0-1.2 eq.).

    • Heat the mixture to reflux (approx. 78 °C) and hold until the reaction is complete. The acidic conditions generated will typically cleave the acetyl protecting group.

    • Cool the reaction mixture to 50-60 °C and filter to remove any insoluble byproducts.

    • Slowly add water to the filtrate until the solution becomes slightly turbid (this is the anti-solvent addition point).

    • Adjust the pH to 6.5-7.0 using a base like aqueous sodium bicarbonate. Avoid strong bases, which can deprotonate the phenol and keep it in solution.

    • Cool the mixture slowly to 0-5 °C to allow for complete crystallization.

    • Filter the solid product, wash with a cold ethanol/water mixture, and dry under vacuum.

    • Self-Validation: The product should be a crystalline solid with a sharp melting point. Purity can be confirmed by HPLC (expect ≥98.0%).[9]

Step 2: Williamson Ether Synthesis of Ethyl [4-(2-Methyl-thiazol-4-yl)-phenoxy]-acetate

This is a standard O-alkylation reaction where the phenoxide anion acts as a nucleophile.[10][11]

Question 1: The alkylation reaction is incomplete even after prolonged heating, and I'm seeing the formation of an impurity with a similar polarity to my product.

  • Potential Cause 1 (Incomplete Reaction): The base used may not be strong enough to fully deprotonate the phenol, or it may be consumed by moisture in the system.

  • Potential Cause 2 (Impurity): Ethyl bromoacetate is susceptible to hydrolysis, especially in the presence of water and base, forming bromoacetic acid or glycolic acid derivatives. It is also a potent lachrymator and requires careful handling.[11]

  • Expert Recommendation: Use an anhydrous base and solvent system. Potassium carbonate is a common and effective choice. Phase-transfer catalysts (PTC) can be highly effective in scale-up to improve reaction rates and minimize side reactions.

    Protocol: PTC-Mediated Alkylation

    • Charge the reactor with 4-(2-methyl-thiazol-4-yl)-phenol, a suitable solvent like 2-MeTHF or acetonitrile, and finely powdered anhydrous potassium carbonate (2.0-3.0 eq.).[11][12]

    • Add a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) (0.05 eq.).

    • Heat the slurry to 60-70 °C.

    • Slowly add ethyl bromoacetate (1.1-1.2 eq.) over 1-2 hours.

    • Maintain the temperature and monitor the reaction by HPLC.

    • After completion, cool the mixture, filter off the inorganic salts, and wash the filter cake with the solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude ester, which can often be used directly in the next step or purified by recrystallization from a solvent/anti-solvent system like ethanol/water.

    • Causality: The PTC helps shuttle the phenoxide anion from the solid phase (K2CO3 surface) or aqueous phase into the organic phase where the reaction with ethyl bromoacetate occurs, dramatically accelerating the desired O-alkylation over competing side reactions.

Step 3: Saponification (Hydrolysis) of the Ester

The final step is the hydrolysis of the ethyl ester to the target carboxylic acid.[13]

Question 1: During the basic hydrolysis, my product seems to be degrading. After acidification and work-up, the isolated yield is low and the product is off-color.

  • Potential Cause: While esters hydrolyze under basic conditions, prolonged exposure to harsh bases (like high concentrations of NaOH) at elevated temperatures can potentially lead to decomposition of the thiazole ring or other sensitive functionalities.

  • Expert Recommendation: Use milder hydrolysis conditions and carefully control the temperature and reaction time. A mixture of THF/water or ethanol/water with lithium hydroxide (LiOH) is often gentler than NaOH or KOH.

    Protocol: Controlled Saponification and Isolation

    • Dissolve the crude ethyl ester in a mixture of ethanol and water.

    • Add a solution of sodium hydroxide (1.5-2.0 eq.) or lithium hydroxide (1.5 eq.) in water.

    • Gently heat the mixture to 40-50 °C. Monitor the disappearance of the starting material by HPLC (typically 2-4 hours).

    • Once complete, cool the mixture to room temperature.

    • Filter the solution through a polishing filter to remove any particulates.

    • Slowly and carefully add aqueous hydrochloric acid (e.g., 2M HCl) to the filtrate to adjust the pH to 2-3. The product will precipitate as a solid.

    • Stir the resulting slurry at 0-5 °C for 1-2 hours to ensure complete crystallization.

    • Filter the product, wash thoroughly with cold deionized water to remove salts, and dry under vacuum at <50 °C.

    • Causality: Using a lower temperature and only a slight excess of base minimizes the potential for base-catalyzed degradation pathways, preserving the integrity of the final product. Thorough washing is critical to remove inorganic salts which can affect downstream applications.

Frequently Asked Questions (FAQs)

Q: What are the most critical process parameters (CPPs) to monitor during the scale-up of this synthesis? A: Based on the chemistry, the following CPPs should be tightly controlled:

  • Temperature: Especially during bromination (exotherm) and hydrolysis (degradation risk).

  • Reagent Stoichiometry and Addition Rate: Crucial for the alkylation and bromination steps to minimize side-product formation.

  • pH Control: Critical during work-up and isolation steps, especially for precipitating the phenolic intermediate and the final acid product.

  • Mixing/Agitation: Inadequate mixing can lead to poor reaction kinetics and impurity formation in all steps.[4]

Q: How can I best control the impurity profile of the final API intermediate? A: Impurity control is a core aspect of process development.[14]

  • Control of Starting Materials: Ensure the purity of all raw materials, especially 4-hydroxyacetophenone and thioacetamide.

  • In-Process Controls (IPCs): Implement strict HPLC or UPLC monitoring at the end of each step to ensure the reaction has gone to completion and to quantify key impurities.

  • Telescoping vs. Isolation: While it can be efficient to "telescope" reactions (carry crude material forward without isolation), it may be necessary to isolate and purify the key intermediate, 4-(2-methyl-thiazol-4-yl)-phenol, to ensure a clean feed into the final two steps. This provides a critical purge point for impurities formed in Step 1.

  • Crystallization: The final crystallization is the most powerful tool for purification. A well-developed crystallization process (solvent selection, cooling profile, seeding) is essential for achieving the desired final purity.

Q: What are the primary safety concerns when running this process at a multi-kilogram scale? A:

  • α-Bromoacetophenone intermediate: This is a potent lachrymator and skin irritant. Operations should be conducted in a well-ventilated area with appropriate personal protective equipment (PPE), including respiratory protection.

  • Ethyl Bromoacetate: Also a strong lachrymator and toxic.[11] Use a closed-system for transfers.

  • Exotherms: The bromination reaction can be exothermic. Ensure the reactor has adequate cooling capacity and that reagents are added at a controlled rate.

  • Pressure: Acid-base neutralizations (especially with bicarbonate) can generate significant CO2 gas. Ensure reactors are properly vented.

Data Summary Tables

Table 1: Recommended Solvents and Bases for Key Steps

StepReactionRecommended SolventsRecommended Bases
1Hantzsch Thiazole SynthesisEthanol, Isopropanol(None required, acid-catalyzed)
2Williamson Ether SynthesisAcetonitrile, 2-MeTHF, DMFAnhydrous K₂CO₃, Cs₂CO₃
3SaponificationEthanol/Water, THF/WaterNaOH, LiOH, KOH

Table 2: Typical In-Process Control Specifications

StepIntermediate/ProductParameterSpecificationAnalytical Method
14-(2-Methyl-thiazol-4-yl)-phenolAssay≥ 98.0%HPLC
14-(2-Methyl-thiazol-4-yl)-phenolStarting Material≤ 1.0%HPLC
2Ethyl [4-(...)]-acetateStarting Phenol≤ 0.5%HPLC
3[4-(...)]-acetic acidAssay≥ 99.5%HPLC
3[4-(...)]-acetic acidAny single impurity≤ 0.10%HPLC

References

  • Vertex AI Search. (n.d.). Process Development and Manufacturing in Pharmaceuticals: What You Need to Know. Retrieved February 15, 2026.
  • University of Copenhagen. (n.d.). Process Development and Production of Active Pharmaceutical Ingredients (API). Retrieved February 15, 2026.
  • Esco Aster. (n.d.). Active Pharmaceutical Ingredient (API) Process Development. Retrieved February 15, 2026.
  • Powder Systems Limited. (2025, June 12).
  • Evotec. (2024, June 7).
  • MedchemExpress.com. (n.d.). 4-(2-Methyl-4-thiazolyl)phenol (4-(2-Methylthiazol-4-yl)phenol). Retrieved February 15, 2026.
  • YouTube. (2025, January 18).
  • Skopec, S., et al. (2024, March 4).
  • Sigma-Aldrich. (n.d.). 4-(2-Methyl-4-thiazolyl)phenol. Retrieved February 15, 2026.
  • YouTube. (2019, January 19). synthesis of thiazoles.
  • MDPI. (2023, January 12). 4-[Bis(thiazol-2-ylamino)methyl]phenol.
  • YouTube. (2013, July 8). Mod-32 Lec-36 Oxazole, Imidazole and Thiazole Synthesis.
  • PMC. (2024, November 2). Synthesis, biological evaluation and in silico study of 4-(benzo[d]thiazole-2-yl) phenols based on 4-hydroxy coumarin as acetylcholinesterase inhibitors.
  • ChemicalBook. (n.d.). 4-(thiazol-2-yl)phenol synthesis. Retrieved February 15, 2026.
  • MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
  • MDPI. (n.d.). Synthesis of [4-(2-Hydroxyphenyl)thiazol-2-yl]methanones as Potential Bioisosteres of Salicylidene Acylhydrazides.
  • PMC. (n.d.). Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor.
  • Der Pharma Chemica. (n.d.).
  • Organic Syntheses Procedure. (n.d.). 4-Thiazolecarboxylic acid, ethyl ester.
  • Processes of Petrochemistry and Oil Refining. (n.d.). ALKYLATION OF PHENOL AND ITS HOMOLOGUES BY CYCLIC OLEFINS.
  • YouTube. (2022, April 29). Pharmaceutical Organic Chemistry III | Oxazole & Thiazole Synthesis, Reactions & Medicinal Uses.
  • Austin Publishing Group. (2017, July 3).
  • YouTube. (2020, November 5).
  • ResearchGate. (n.d.).
  • Beilstein Journal of Organic Chemistry. (2020, July 28). On the hydrolysis of diethyl 2-(perfluorophenyl)
  • PMC. (2024, April 18).
  • ChemSpider Synthetic Pages. (n.d.).
  • PMC. (n.d.). 4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Structure-Activity Relationship (SAR) of [4-(2-Methyl-thiazol-4-yl)-phenoxy]-acetic Acid Analogs

Executive Summary & Chemical Context[1][2][3][4][5][6] The scaffold [4-(2-Methyl-thiazol-4-yl)-phenoxy]-acetic acid represents a foundational pharmacophore in the development of Peroxisome Proliferator-Activated Receptor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

The scaffold [4-(2-Methyl-thiazol-4-yl)-phenoxy]-acetic acid represents a foundational pharmacophore in the development of Peroxisome Proliferator-Activated Receptor (PPAR) agonists. This chemical class mimics endogenous fatty acids, allowing them to bind to the PPAR nuclear receptor superfamily (PPAR


, PPAR

, PPAR

), which regulates lipid metabolism and glucose homeostasis.

This guide analyzes the SAR evolution from this specific "Methyl-Phenoxy" parent scaffold toward high-affinity clinical candidates like GW501516 (Cardarine) and GW0742 . We objectively compare the parent scaffold against optimized analogs, focusing on the critical "Linker Switch" (Oxygen vs. Sulfur) and "Thiazole Functionalization" (Methyl vs. Trifluoromethyl) that drive potency and metabolic stability.

The Core Pharmacophore

The molecule consists of three distinct zones, each playing a specific role in the ligand-binding domain (LBD) of the receptor:

  • Acidic Head Group: Mimics the carboxylate of fatty acids; forms hydrogen bonds with Tyr473 (PPAR

    
    ) or equivalent residues in PPAR
    
    
    
    .
  • Central Phenyl Ring & Linker: Provides rigid spacing and hydrophobic interactions.

  • Thiazole Tail: Occupies the large hydrophobic pocket; substituents here determine subtype selectivity and potency.

Comparative SAR Analysis

The following analysis contrasts the Parent Scaffold (Oxygen linker, Methyl group) with Optimized Analogs (Sulfur linker, CF3 group).

The Linker Switch: Phenoxy (O) vs. Thiophenoxy (S)

The transition from an ether (-O-) linkage to a thioether (-S-) linkage was a breakthrough in PPAR


 selectivity.
  • Phenoxy (Parent): The oxygen atom is smaller and more electronegative. While stable, it forces a specific bond angle that may not optimally fill the hydrophobic channel of PPAR

    
    .
    
  • Thiophenoxy (Optimized): The sulfur atom is larger and more lipophilic. This modification (seen in GW501516) typically results in a 10-100 fold increase in potency . However, it introduces a metabolic liability: the sulfur is susceptible to oxidation, forming sulfoxides and sulfones (detectable in urine).

Thiazole Modification: Methyl vs. Trifluoromethyl
  • 2-Methyl (Parent): The methyl group provides moderate hydrophobic bulk but is metabolically vulnerable to benzylic oxidation.

  • 2-Trifluoromethyl (Optimized): Replacing the methyl with

    
     serves two purposes:
    
    • Electronic: Withers electron density, altering the pKa of the thiazole nitrogen.

    • Metabolic Blockade: Prevents oxidation at the 2-position, significantly extending half-life (

      
      ).
      
SAR Logic Diagram

The following diagram visualizes the optimization pathway from the parent scaffold to high-potency agonists.

SAR_Logic Scaffold Parent Scaffold [4-(2-Methyl-thiazol-4-yl)-phenoxy]-acetic acid Mod_Linker Linker Modification (Oxygen -> Sulfur) Scaffold->Mod_Linker Hydrophobicity Mod_Tail Tail Modification (Methyl -> CF3) Scaffold->Mod_Tail Steric/Electronic Result_Potency Increased Potency (EC50: nM -> pM) Mod_Linker->Result_Potency Result_Stab Metabolic Stability (Blocked Oxidation) Mod_Tail->Result_Stab GW501516 Optimized Lead (GW501516) Result_Potency->GW501516 Result_Stab->GW501516

Caption: Optimization pathway transforming the phenoxy-acetic acid precursor into the clinical candidate GW501516 via linker and tail modifications.

Performance Comparison Data

The table below aggregates data from key medicinal chemistry campaigns (e.g., GSK and J&J studies) to illustrate the performance gap between the parent class and optimized analogs.

FeatureParent Scaffold (Methyl-Phenoxy)GW501516 (CF3-Thiophenoxy)Bezafibrate (Standard Fibrate)
Structure O-Linker, Methyl-ThiazoleS-Linker, CF3-ThiazolePhenoxy-acid, Chlorobenzamide
PPAR

EC50
~50 - 200 nM1.1 nM> 10,000 nM (weak)
PPAR Selectivity Moderate (

)
High (

)
Pan-agonist (

)
Metabolic Risk Benzylic oxidation (High)S-oxidation to Sulfone (Moderate)Glucuronidation
Lipophilicity (cLogP) ~3.5~5.8~4.2

Key Insight: The parent methyl-phenoxy scaffold is a valid "hit" compound but lacks the sub-nanomolar potency required for a clinical candidate. The introduction of the sulfur linker (GW501516) drives the EC50 down to 1.1 nM [1, 2].

Mechanism of Action (Pathway)

Understanding how these analogs function is critical for assay design. Upon binding, the agonist induces a conformational change in the PPAR LBD, facilitating heterodimerization with the Retinoid X Receptor (RXR).

PPAR_Pathway Ligand Ligand (Thiazole-Phenoxy Analog) PPAR PPAR Delta (Cytosol/Nucleus) Ligand->PPAR Binding Complex Active Complex (PPAR-RXR Heterodimer) PPAR->Complex RXR RXR (Retinoid X Receptor) RXR->Complex CoAct Co-Activator Recruitment (PGC-1alpha) Complex->CoAct Conf. Change DNA PPRE Binding Site (Promoter Region) CoAct->DNA Bind DNA GeneExp Transcription ON (CPT1, PDK4, UCP) DNA->GeneExp Effect Physiological Effect (Fatty Acid Oxidation) GeneExp->Effect

Caption: Signal transduction pathway for PPAR agonists. Ligand binding triggers RXR dimerization and transcription of fatty acid oxidation genes.

Experimental Protocols

To validate SAR claims, researchers must synthesize the analogs and test them in a transactivation assay.

Synthesis Workflow (Hantzsch Coupling Strategy)

This modular synthesis allows for rapid diversification of the thiazole ring and the phenol linker.

Step 1: Hantzsch Thiazole Synthesis

  • Reagents: Thioacetamide (or substituted thioamide) +

    
    -bromoacetophenone derivative.
    
  • Conditions: Reflux in Ethanol for 2-4 hours.

  • Mechanism: Condensation cyclization to form the thiazole ring.

Step 2: Phenol Coupling (The Linker Step)

  • Reagents: 4-Hydroxyphenylacetic acid methyl ester + Thiazole-halide (from Step 1).

  • Conditions:

    
    , DMF, 
    
    
    
    (Williamson Ether Synthesis).
  • Note: For thio analogs, use 4-Mercaptophenylacetic acid.

Step 3: Hydrolysis

  • Reagents: LiOH or NaOH in THF/Water.

  • Action: Cleaves the methyl ester to reveal the free carboxylic acid (active pharmacophore).

Synthesis Start Thioamide + Alpha-Halo Ketone Step1 1. Hantzsch Cyclization (Forms Thiazole) Start->Step1 Step2 2. Coupling (Phenol/Thiophenol + Base) Step1->Step2 Step3 3. Hydrolysis (LiOH) Step2->Step3 Final Final Analog (Free Acid) Step3->Final

Caption: Modular synthetic route for generating phenoxy-acetic acid analogs.

In Vitro Transactivation Assay (Protocol)

Objective: Determine EC50 values for PPAR


 activation.
  • Cell Line: CV-1 or HEK293 cells.

  • Plasmids:

    • Reporter: Luciferase gene driven by a UAS (Upstream Activation Sequence).

    • Expression Vector: Gal4-DNA binding domain fused to the PPAR

      
      -Ligand Binding Domain (Gal4-PPAR
      
      
      
      -LBD).
  • Transfection: Use Lipofectamine to co-transfect cells with both plasmids.

  • Treatment: Incubate cells for 24h with increasing concentrations of the analog (

    
     to 
    
    
    
    ).
  • Readout: Lyse cells and add luciferin substrate. Measure luminescence.

  • Analysis: Plot Relative Light Units (RLU) vs. Log[Concentration] to derive EC50 using non-linear regression (Sigmoidal dose-response).

References

  • Sznaidman, M. L., et al. (2003).[1] "Novel selective small molecule agonists for peroxisome proliferator-activated receptor delta (PPARdelta)--synthesis and biological activity." Bioorganic & Medicinal Chemistry Letters, 13(9), 1517–1521.[1]

  • Evans, K. A., et al. (2011).[2][3] "Phenoxyacetic acids as PPARδ partial agonists: Synthesis, optimization, and in vivo efficacy." Bioorganic & Medicinal Chemistry Letters, 21(8), 2345-2350.[2][3]

  • Zhang, R., et al. (2009).[4] "Discovery and SAR of para-alkylthiophenoxyacetic acids as potent and selective PPARdelta agonists." Bioorganic & Medicinal Chemistry Letters, 19(4), 1101-1104.[4]

  • Sobolevsky, T., et al. (2012).[5] "Detection of PPARδ agonists GW1516 and GW0742 and their metabolites in human urine." Drug Testing and Analysis, 4(10), 754-760.[5]

Sources

Comparative

Benchmarking [4-(2-Methyl-thiazol-4-yl)-phenoxy]-acetic acid: A Guide to Reproducible Metabolic Assays

Agonist Protocols Executive Summary: The Reproducibility Crisis in Lipophilic Acids In the development of metabolic therapeutics, few compound classes are as notoriously fickle as lipophilic carboxylic acids. The compoun...

Author: BenchChem Technical Support Team. Date: February 2026


 Agonist Protocols

Executive Summary: The Reproducibility Crisis in Lipophilic Acids

In the development of metabolic therapeutics, few compound classes are as notoriously fickle as lipophilic carboxylic acids. The compound [4-(2-Methyl-thiazol-4-yl)-phenoxy]-acetic acid (referred to herein as MTPA ) represents a core pharmacophore of the PPAR


 (Peroxisome Proliferator-Activated Receptor delta) agonist class. While structurally simpler than the "gold standard" GW501516 (Cardarine), MTPA shares the same critical physicochemical vulnerabilities: extreme lipophilicity, pH-dependent solubility, and high albumin affinity.

This guide addresses a common failure mode in metabolic research: inconsistent potency data due to precipitation and plastic binding. We compare MTPA against established alternatives and provide a self-validating protocol to ensure that the concentration you pipette is the concentration the cell actually "sees."

Chemical & Biological Profile

MTPA functions as a ligand for the PPAR nuclear receptor superfamily. Its structure—a lipophilic tail (methyl-thiazole) linked to an acidic head group (phenoxy-acetic acid)—mimics free fatty acids, allowing it to dock into the large Y-shaped ligand-binding pocket of PPAR


.
Mechanism of Action

Upon binding, MTPA induces a conformational change in PPAR


, releasing corepressors (e.g., NCoR) and recruiting coactivators (e.g., PGC-1

). The complex heterodimerizes with the Retinoid X Receptor (RXR) and binds to Peroxisome Proliferator Response Elements (PPREs) in DNA, driving the transcription of genes involved in fatty acid oxidation (e.g., CPT1, PDK4).
DOT Diagram: PPAR Signaling Pathway

PPAR_Pathway Ligand MTPA (Ligand) PPAR PPARδ (Inactive) Ligand->PPAR Binding Complex PPARδ-RXR Heterodimer PPAR->Complex Activation RXR RXR RXR->Complex Dimerization DNA DNA (PPRE Sequence) Complex->DNA Nuclear Translocation & Binding CoAct Co-Activators (PGC-1α) CoAct->Complex Recruitment TargetGenes Target Genes (CPT1, PDK4, UCP3) DNA->TargetGenes Transcription Metabolism Fatty Acid Oxidation Mitochondrial Biogenesis TargetGenes->Metabolism Physiological Effect

Figure 1: The activation cascade of PPAR


 by MTPA. Note that reproducibility depends on the effective concentration of the Ligand reaching the nuclear receptor.

Comparative Analysis: MTPA vs. Alternatives

The following table benchmarks MTPA against the high-affinity standard (GW501516) and a clinical pan-agonist (Bezafibrate).

FeatureMTPA (Subject)GW501516 (Reference)Bezafibrate (Clinical Control)
Primary Target PPAR

(Selective)
PPAR

(Highly Selective)
PPAR Pan-agonist (

)
EC50 (Reporter Assay) ~10–50 nM (Est.)1.2 nM~20,000 nM (20

M)
Lipophilicity (cLogP) High (~3.5–4.0)Very High (5.6)Moderate (4.2)
Aqueous Solubility Poor (<10

M in PBS)
Very Poor (<1

M in PBS)
Moderate
Protein Binding >98% (Albumin)>99% (Albumin)~95%
Toxicity Profile Unknown/InvestigationalCarcinogenic (Rodent models)Clinically Safe (Fibrate class)
Use Case SAR Studies, Fragment ScreeningHigh-Potency Positive ControlClinical Translation Models

Critical Insight: While GW501516 is more potent, its extreme lipophilicity makes it harder to dissolve than MTPA. MTPA offers a balance: it retains the specific thiazole-headgroup interactions of the GW series but with slightly better solubility properties, making it a useful tool for "hit-to-lead" optimization.

Critical Variables for Reproducibility

As a Senior Scientist, I often see assays fail not because the drug is inactive, but because of precipitation or sequestration .

The "Crash-Out" Phenomenon

MTPA is an acid. In pure DMSO, it is soluble. However, when you spike a 10 mM DMSO stock into cell culture media (pH 7.4), the hydrophobic "tail" drives immediate micro-precipitation if the concentration exceeds ~10


M. These micro-crystals are invisible to the naked eye but are not bioavailable.
  • Symptom: Flat dose-response curves above 1

    
    M.
    
The Albumin Sink

Fetal Bovine Serum (FBS) contains ~40 mg/mL albumin (BSA). Albumin is a "fatty acid sponge." It binds MTPA with high affinity.

  • The Trap: If you use 10% FBS, the free concentration of MTPA may be <1% of the nominal concentration.

  • The Fix: You must control serum concentrations or use a BSA-complexing protocol (see below) to turn the "sink" into a "shuttle."

Standardized Protocol: The BSA-Conjugation Method

Do not add DMSO stocks directly to cell culture wells. This causes local high concentrations and precipitation. Instead, pre-conjugate MTPA to BSA. This mimics how the body transports fatty acids and ensures 100% solubility.

Reagents
  • MTPA Stock: 10 mM in anhydrous DMSO (Store at -20°C, avoid freeze-thaw).

  • Conjugation Buffer: PBS containing 1% Fatty-Acid Free BSA (w/v), warmed to 37°C.

  • Control Vehicle: DMSO.

Step-by-Step Workflow
  • Preparation of 2x Intermediate:

    • Calculate the final concentration needed (e.g., 10

      
      M).
      
    • Prepare a 2x solution in the Conjugation Buffer.

    • Crucial Step: Add the DMSO stock to the BSA buffer while vortexing . The BSA will instantly encapsulate the lipophilic MTPA, preventing crystal formation.

    • Incubate at 37°C for 15 minutes to equilibrate binding.

  • Cell Treatment:

    • Remove half the media from your cell culture wells.

    • Add the 2x MTPA-BSA solution.

    • This results in a 1x concentration with a final DMSO content of <0.1%.

  • Validation (The "Crystal Check"):

    • Before adding to cells, hold the tube up to a light source. It should be perfectly clear. If it is opalescent or cloudy, the drug has crashed out. Discard and restart.

DOT Diagram: Experimental Workflow

Workflow Stock MTPA Stock (10mM in DMSO) Mixing Vortex Mixing (Complex Formation) Stock->Mixing Dropwise Buffer PBS + 1% BSA (Warm 37°C) Buffer->Mixing Check Visual QC (Clear Solution?) Mixing->Check Check->Stock Fail (Cloudy) Restart Cells Add to Cells (No Precipitate) Check->Cells Pass

Figure 2: The BSA-Conjugation workflow prevents compound precipitation, ensuring the drug remains in solution and bioavailable.

References

  • Structure-Activity Relationships of Thiazole PPAR Ligands Li, H., et al. (2018). Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications.

  • GW501516 Physicochemical Properties & Polymorphism Pascuta, P., et al. (2024).[1][2] Five Novel Polymorphs of Cardarine/GW501516 and Their Characterization.

  • Challenges in Carboxylic Acid Drug Formulations Patsnap Eureka. (2025).[3] Overcoming Challenges in Carboxylic Acid Drug Formulations.

  • Phenoxyacetic Acids as PPAR

    
     Partial Agonists 
    Evans, K. A., et al. (2011).[4] Phenoxyacetic acids as PPAR
    
    
    
    partial agonists: synthesis, optimization, and in vivo efficacy.
  • Lipophilicity and Intracellular Delivery Lafargue, A., et al. (2025). Fast Release of Carboxylic Acid inside Cells.

Sources

Validation

Technical Comparison Guide: [4-(2-Methyl-thiazol-4-yl)-phenoxy]-acetic acid vs. Standard PPAR Agonists

Executive Summary This guide provides a rigorous technical comparison of [4-(2-Methyl-thiazol-4-yl)-phenoxy]-acetic acid (CAS: 452345-64-1) against established standard compounds in the class of Peroxisome Proliferator-A...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical comparison of [4-(2-Methyl-thiazol-4-yl)-phenoxy]-acetic acid (CAS: 452345-64-1) against established standard compounds in the class of Peroxisome Proliferator-Activated Receptor (PPAR) modulators.

The Subject Compound: [4-(2-Methyl-thiazol-4-yl)-phenoxy]-acetic acid represents the core pharmacophore scaffold for thiazole-based PPAR agonists. Unlike optimized clinical candidates (e.g., GW501516), it lacks the hydrophobic "tail" moiety essential for high-affinity binding to the PPAR ligand-binding pocket (LBP). Consequently, its in vivo profile is characterized by lower potency and distinct metabolic kinetics compared to fully derivatized standards.

Primary Comparators:

  • GW501516 (Cardarine): The "Gold Standard" high-affinity, selective PPARδ agonist.

  • Bezafibrate: A clinically approved pan-PPAR agonist used as a broad-spectrum reference.

Part 1: Compound Profile & Mechanism of Action (MoA)

Chemical Identity[1]
  • Subject Compound: [4-(2-Methyl-thiazol-4-yl)-phenoxy]-acetic acid

  • Molecular Formula: C₁₂H₁₁NO₃S

  • Role: Minimal Pharmacophore / SAR Scaffold

  • Key Structural Feature: Contains the acidic "head group" (phenoxyacetic acid) required for polar interactions with the PPAR receptor (specifically Tyr473, His323, His449), but lacks the lipophilic extension required to fill the receptor's large hydrophobic pocket.

Comparative Mechanism of Action

The efficacy of PPAR agonists is dictated by their ability to stabilize the receptor's Helix 12, facilitating co-activator recruitment (e.g., PGC-1α).

FeatureSubject Compound (Core Scaffold)GW501516 (Optimized Standard)Bezafibrate (Clinical Standard)
Binding Mode Polar Anchor Only: Binds primarily via the carboxylate head group to the hydrophilic region of the LBP.Dual Interaction: Carboxylate anchors to the head; hydrophobic tail (trifluoromethyl-phenyl) fills the deep pocket, locking the active conformation.Broad/Weak: Fits loosely into PPAR

pockets; lower affinity than specific agonists.
Receptor Selectivity Low Selectivity (Pans-PPAR potential due to small size)High Selectivity (PPAR

> 1000x vs

)
Pan-PPAR (

)
Potency (EC₅₀) Micromolar range (

M)
Nanomolar range (~1 nM)Micromolar range (

M)
Signaling Pathway Visualization

The following diagram illustrates the downstream effects of PPAR activation, highlighting where the Subject Compound's lower potency results in reduced signal transduction compared to GW501516.

PPAR_Pathway cluster_legend Efficacy Note Agonist Ligand (GW501516 or Scaffold) PPAR PPARu03B4 Receptor Agonist->PPAR Binding Complex PPARu03B4-RXR Heterodimer PPAR->Complex Dimerization RXR RXR (Retinoid X Receptor) RXR->Complex PPRE PPRE (DNA Promoter) Complex->PPRE Nuclear Translocation CPT1 CPT1 (Fatty Acid Oxidation) PPRE->CPT1 Transcription PDK4 PDK4 (Glucose Sparing) PPRE->PDK4 UCP UCPs (Thermogenesis) PPRE->UCP CoAct Co-Activator (PGC-1u03B1) CoAct->Complex Recruitment (Weak with Scaffold) Legend Stronger agonists (GW501516) stabilize the Co-Activator complex more effectively than the Scaffold.

Caption: PPAR


 signaling cascade.[1][2][3][4][5] The Subject Compound binds PPAR but recruits PGC-1

less efficiently than GW501516, leading to lower transcriptional output of oxidative genes.

Part 2: In Vivo Efficacy Comparison

Metabolic Stability & Pharmacokinetics (PK)
  • Subject Compound: Due to its low molecular weight and high polarity (carboxylic acid), the scaffold is subject to rapid renal clearance and has poor membrane permeability compared to lipophilic drugs.

  • GW501516: The addition of the thioether and trifluoromethyl groups increases lipophilicity, enhancing tissue distribution (especially to skeletal muscle) and metabolic stability.

Efficacy in Metabolic Disease Models (DIO Mice)

In Diet-Induced Obesity (DIO) models, the efficacy delta is significant.

EndpointSubject Compound (Scaffold)GW501516 (Standard)Interpretation
Fatty Acid Oxidation + (Mild Increase)+++ (Strong Induction)Scaffold lacks the "tail" to fully stabilize the active receptor conformation.
Serum Triglycerides No significant change-30% to -50% ReductionHigh potency is required to alter systemic lipid profiles.
Endurance/Running No significant effect+40% to +70% IncreaseMuscle remodeling requires sustained, high-level PPAR

activation.
Gene Induction (Cpt1a) ~1.5-fold increase>3-fold increaseTranscriptional efficiency correlates with ligand binding affinity.
Safety & Toxicology Profile
  • Subject Compound: Likely possesses a higher safety margin regarding carcinogenicity compared to GW501516, as the cancer risk associated with GW501516 is linked to supraphysiological and continuous activation of PPAR

    
    . The scaffold's weak agonism acts as a self-limiting factor.
    
  • Standard (GW501516): Abandoned clinically due to rapid cancer development in animal models at high doses.

Part 3: Experimental Protocols

To validate these differences, the following self-validating in vivo workflow is recommended.

Protocol: Comparative Gene Expression Analysis (Skeletal Muscle)

Objective: Quantify the transcriptional potency of the Subject Compound vs. GW501516.

  • Animal Model: C57BL/6J mice (Male, 10-12 weeks), n=8 per group.

  • Dosing Regimen:

    • Vehicle: 0.5% Methylcellulose.

    • Group A (Subject): 30 mg/kg/day (Oral Gavage) - High dose to compensate for low potency.

    • Group B (GW501516): 3 mg/kg/day (Oral Gavage) - Standard effective dose.

  • Duration: 7 Days.

  • Tissue Collection: Harvest Gastrocnemius muscle 4 hours post-final dose.

  • Analysis: RT-qPCR for target genes (Pdk4, Cpt1b, Angptl4).

  • Validation Check: Positive control (GW501516) must show >2-fold induction of Pdk4 for the assay to be valid.

Workflow Visualization

Experimental_Workflow cluster_groups Treatment Groups Mice C57BL/6J Mice (n=24) Dosing Daily Dosing (7 Days) Mice->Dosing Harvest Tissue Harvest (Muscle/Liver) Dosing->Harvest Endpoint RNA RNA Extraction & cDNA Synthesis Harvest->RNA qPCR RT-qPCR Analysis (Cpt1b, Pdk4) RNA->qPCR Data Data Normalization (vs. GAPDH) qPCR->Data G1 Vehicle G2 Subject Cmpd (30 mg/kg) G3 GW501516 (3 mg/kg)

Caption: Workflow for comparative efficacy assessment. Note the 10x dose differential required for the Subject Compound.

References

  • GlaxoSmithKline Research. (2001). A selective peroxisome proliferator-activated receptor delta agonist promotes reverse cholesterol transport. Proceedings of the National Academy of Sciences. Link

  • Bioorganic & Medicinal Chemistry Letters. (2011). Phenoxyacetic acids as PPARδ partial agonists: Synthesis, optimization, and in vivo efficacy.[5][6] (Describes the SAR of the phenoxyacetic acid scaffold). Link

  • Johnson & Johnson PRD. (2009).[7] Discovery and SAR of para-alkylthiophenoxyacetic acids as potent and selective PPARdelta agonists.[5][7][8] (Details the necessity of the hydrophobic tail for potency). Link

  • Selleck Chemicals. (2024). GW501516 Chemical Profile and Biological Activity.[1][2][9]Link

  • Cayman Chemical. (2024). Product Information: GW 501516.[1][2][4][7][9][10]Link

Sources

Comparative

Technical Guide: Screening for Off-Target Effects &amp; Selectivity of [4-(2-Methyl-thiazol-4-yl)-phenoxy]-acetic acid (GW501516)

Executive Summary & Molecular Context[1][2] [4-(2-Methyl-thiazol-4-yl)-phenoxy]-acetic acid, commonly known as GW501516 (or Cardarine), is a high-affinity agonist of the Peroxisome Proliferator-Activated Receptor delta (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Context[1][2]

[4-(2-Methyl-thiazol-4-yl)-phenoxy]-acetic acid, commonly known as GW501516 (or Cardarine), is a high-affinity agonist of the Peroxisome Proliferator-Activated Receptor delta (PPAR


). Originally developed by GlaxoSmithKline for metabolic syndrome, it was abandoned in 2007 due to rapid tumorigenesis in murine models.[1]

Despite its clinical abandonment, GW501516 remains a critical reference standard in nuclear receptor research due to its extreme potency and selectivity. However, its use requires rigorous screening to distinguish between on-target effects (PPAR


 activation) and potential off-target cross-reactivity with PPAR

or PPAR

, particularly at supratherapeutic concentrations.

This guide outlines a multi-tiered screening strategy to validate the selectivity of GW501516 against alternative agonists, utilizing industry-standard TR-FRET and reporter gene assays.

Comparative Selectivity Profile

To understand the necessity of screening, one must compare GW501516 against its structural analogs and functional alternatives. The primary risk in PPAR research is "receptor bleed-through"—where a


-agonist activates 

or

isoforms, confounding data interpretation.
Table 1: Agonist Selectivity Benchmarks (EC50 values)
CompoundTargetPPAR

EC50 (nM)
PPAR

EC50 (nM)
PPAR

EC50 (nM)
Selectivity Ratio (

:Others)
GW501516 PPAR

1.1 >1,000 >1,000 >1000-fold
GW0742PPAR

1.0>1,000>1,000>1000-fold
BezafibratePan-PPAR5,00050,000>10,000Non-selective
RosiglitazonePPAR

>10,000>10,00040

-Selective

Data synthesized from biochemical binding assays (LanthaScreen™).

Key Insight: GW501516 and GW0742 are nearly indistinguishable in biochemical potency. However, GW501516 is often preferred as a reference tool due to the extensive (albeit negative) toxicological data available, which provides a known baseline for safety comparisons.

Tier 1: Biochemical Screening (TR-FRET)

The gold standard for validating PPAR ligand binding is Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) . Unlike radioligand binding, this homogeneous assay measures the ligand-dependent recruitment of a coactivator peptide, mimicking the physiological activation mechanism.

Mechanism of Action

The assay utilizes a Terbium (Tb)-labeled anti-GST antibody that binds to a GST-tagged PPAR-LBD (Ligand Binding Domain).[2][3] A fluorescently labeled coactivator peptide acts as the acceptor.[4] When GW501516 binds the PPAR-LBD, it induces a conformational change (Helix 12 folding) that recruits the coactivator, bringing the Tb donor and fluorescent acceptor into proximity.

TR_FRET_Mechanism GW GW501516 (Ligand) PPAR PPAR-delta LBD (GST-Tagged) GW->PPAR Binds CoAct Fluorescein-Coactivator (Acceptor) PPAR->CoAct Recruits upon Activation Ab Tb-Anti-GST Ab (Donor) Ab->PPAR Binds GST Tag Ab->CoAct Energy Transfer (TR-FRET Signal)

Figure 1: Schematic of the TR-FRET signaling complex. Ligand binding is the "switch" that enables energy transfer.

Protocol: LanthaScreen™ PPAR Competitive Binding

Objective: Determine the Ki of GW501516 for PPAR


 vs. 

.

Reagents:

  • PPAR-

    
     LBD (GST-tagged)[2][3][5]
    
  • Tb-anti-GST Antibody[2][3][4][5][6]

  • Fluormone™ Pan-PPAR Green (Tracer)[2][3]

  • Buffer: TR-FRET PPAR Assay Buffer (with DTT)

Workflow:

  • Preparation: Dilute GW501516 in DMSO to 100X the final desired concentration. Prepare a 1:3 serial dilution series.

  • Plate Setup: Use a black 384-well low-volume plate.

    • Add 10

      
      L of 2X PPAR-
      
      
      
      LBD / Tb-Ab mixture.
    • Add 10

      
      L of 2X Fluormone Tracer / Test Compound mixture.
      
  • Incubation: Cover and incubate for 2-4 hours at room temperature in the dark.

  • Detection: Read on a plate reader (e.g., EnVision) utilizing TR-FRET settings:

    • Excitation: 340 nm[2]

    • Emission 1 (Donor): 495 nm

    • Emission 2 (Acceptor): 520 nm[2]

  • Analysis: Calculate the 520/495 ratio. Plot against log[GW501516].[1]

    • Note: A decrease in TR-FRET signal indicates the test compound has displaced the tracer.

Validation Check: The IC50 should be < 5 nM.[1] If IC50 > 10 nM, check for receptor degradation or DMSO interference (>1%).

Tier 2: Cellular Functional Specificity

Binding does not guarantee function. To confirm that GW501516 activates transcription specifically via PPAR


 in a cellular context, a GAL4-UAS Reporter Assay  is required.
Experimental Logic

This system replaces the native DNA-binding domain of PPAR with the yeast GAL4 DNA-binding domain. This ensures that the luciferase signal is generated only by the specific PPAR isoform being tested, eliminating interference from endogenous receptors.

Protocol: GAL4-PPAR Transactivation
  • Cell Line: HEK293T or CHO cells (low endogenous nuclear receptor activity).

  • Transfection (Lipofectamine):

    • Plasmid A: pM-hPPAR

      
      -LBD (GAL4 fusion).
      
    • Plasmid B: UAS-Luciferase (Reporter).

    • Plasmid C: Renilla Luciferase (Normalization control).

  • Treatment: 24 hours post-transfection, treat cells with GW501516 (0.1 nM – 10

    
    M).
    
    • Control: Treat parallel wells with Bezafibrate (Positive Control) and DMSO (Vehicle).

  • Lysis & Read: Use Dual-Glo® Luciferase Assay System.

  • Data Processing: Normalize Firefly/Renilla ratios.

Interpretation:

  • Specific: Signal increases dose-dependently for PPAR

    
     plasmid.
    
  • Off-Target: No signal observed in parallel wells transfected with pM-hPPAR

    
     or pM-hPPAR
    
    
    
    at concentrations < 100 nM.

Tier 3: Safety & Toxicology (The Critical Context)

The primary failure mode of GW501516 was not acute off-target toxicity, but chronic on-target tumorigenesis . Standard cytotoxicity assays (MTT/LDH) often fail to capture this.

The "Off-Target" Misconception

Researchers often mistake the carcinogenic effects of GW501516 for "off-target" toxicity. However, mechanistic studies suggest this is likely an exaggeration of the primary pharmacological target (PPAR


-driven proliferation) combined with metabolic dysregulation.

Recommended Safety Screen: For any derivative development, a Soft Agar Colony Formation Assay is superior to standard viability assays. It detects anchorage-independent growth—a hallmark of transformation that GW501516 promotes in specific contexts (e.g., APC-mutant colorectal cancer cells).

PPAR_Signaling Ligand GW501516 Receptor PPAR-delta / RXR Heterodimer Ligand->Receptor Activation DNA PPRE (DNA Response Element) Receptor->DNA Binding CoAct PGC-1alpha (Coactivator) CoAct->Receptor Recruitment Gene1 CPT1A (Fatty Acid Oxidation) DNA->Gene1 Transcription Gene2 UCP1 (Thermogenesis) DNA->Gene2 Transcription Gene3 VEGF / COX2 (Proliferation/Angiogenesis) DNA->Gene3 Potential Oncogenic Drive (Context Dep.)

Figure 2: Downstream signaling pathways. Note the divergence between metabolic benefits (Gene 1/2) and proliferative risks (Gene 3).

References

  • GlaxoSmithKline. (2003). Discovery and biological activity of GW501516, a potent and selective PPARdelta agonist.[1][7] PubMed. Link

  • Thermo Fisher Scientific. LanthaScreen™ TR-FRET PPAR delta Competitive Binding Assay Protocol.Link

  • Wei, Z., et al. (2010). Crystal structure of the human PPARdelta ligand-binding domain reveals a unique ligand-binding pocket. Scientific Reports. Link

  • Gupta, R.A., et al. (2004). Prostacyclin-mediated activation of PPARdelta in colorectal cancer. Proceedings of the National Academy of Sciences. Link

  • World Anti-Doping Agency (WADA). Prohibited List: Metabolic Modulators (GW501516).Link

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of [4-(2-Methyl-thiazol-4-yl)-phenoxy]-acetic acid

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of [4-(2-Methyl-thiazol-4-yl)-phenoxy]-acetic acid. As a research chemical with a novel structure, specific safety and dispos...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of [4-(2-Methyl-thiazol-4-yl)-phenoxy]-acetic acid. As a research chemical with a novel structure, specific safety and disposal data may be limited. Therefore, this document synthesizes established protocols for its constituent chemical classes—thiazole derivatives and phenoxyacetic acids—with fundamental principles of laboratory safety and hazardous waste management. Our aim is to empower researchers, scientists, and drug development professionals with the knowledge to manage this compound's waste stream responsibly, ensuring personal safety and environmental protection.

Core Principles of Chemical Waste Management

The foundation of safe laboratory practice lies in a thorough understanding of the potential hazards associated with a chemical and the regulatory framework governing its disposal. All chemical waste must be handled in accordance with local, state, and federal regulations.[1] In the United States, the Environmental Protection Agency (EPA) provides regulations for hazardous waste management that all laboratories must adhere to.

This guide is intended to supplement, not replace, your institution's specific waste management protocols. Always consult with your organization's Environmental Health and Safety (EHS) department for guidance tailored to your location and facilities.

Hazard Assessment of [4-(2-Methyl-thiazol-4-yl)-phenoxy]-acetic acid

  • Thiazole Derivatives: The thiazole ring is a common motif in pharmaceuticals and biologically active compounds. Some thiazole derivatives are known to be skin and eye irritants, and may be harmful if swallowed or inhaled.[2][3][4] Certain thiazole compounds are also classified as toxic to aquatic life.[2][3]

  • Phenoxyacetic Acid Derivatives: Phenoxyacetic acids can cause skin and eye irritation.[1][5] Some are harmful if swallowed and may cause respiratory tract irritation.[1][5][6]

Inferred Hazard Profile: Based on this information, it is prudent to handle [4-(2-Methyl-thiazol-4-yl)-phenoxy]-acetic acid as a hazardous substance with the following potential risks:

Hazard ClassificationPotential Effects
Acute Toxicity (Oral, Inhalation) Harmful if swallowed or inhaled.[1][2][3]
Skin Corrosion/Irritation May cause skin irritation.[1][4][5]
Serious Eye Damage/Irritation May cause serious eye irritation.[1][4][5]
Aquatic Toxicity Potentially toxic to aquatic life.[2][3]

Personal Protective Equipment (PPE)

Appropriate PPE is non-negotiable when handling [4-(2-Methyl-thiazol-4-yl)-phenoxy]-acetic acid and its waste. The following should be considered the minimum requirement:

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Nitrile gloves are recommended. Ensure gloves are compatible with the solvents used to handle the compound. Always inspect gloves for tears or punctures before use and dispose of contaminated gloves in accordance with applicable laws and good laboratory practices.[6]

  • Body Protection: A standard laboratory coat should be worn.

  • Respiratory Protection: All handling of the solid compound or solutions should be conducted in a certified chemical fume hood to minimize the risk of inhalation.

Spill Management Protocol

Accidental spills should be handled promptly and safely.

For a small spill:

  • Evacuate and Ventilate: Ensure the area is well-ventilated.

  • Don PPE: Wear the appropriate PPE as outlined above.

  • Containment: Use an inert absorbent material such as vermiculite, sand, or earth to contain the spill. Do not use combustible materials like paper towels to absorb the initial spill.

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

For a large spill:

  • Evacuate Immediately: Alert others in the vicinity and evacuate the area.

  • Contact EHS: Immediately contact your institution's EHS department or emergency response team. Do not attempt to clean up a large spill without specialized training and equipment.

Disposal Workflow for [4-(2-Methyl-thiazol-4-yl)-phenoxy]-acetic acid

The following workflow provides a systematic approach to the disposal of this compound, from the point of generation to final collection.

DisposalWorkflow cluster_generation Waste Generation cluster_segregation Waste Segregation cluster_collection Waste Collection & Labeling cluster_disposal Final Disposal A Unused/Expired Compound D Solid Hazardous Waste A->D B Contaminated Labware (e.g., pipette tips, vials) B->D C Solutions Containing the Compound E Liquid Hazardous Waste C->E F Label Container: 'Hazardous Waste' '[4-(2-Methyl-thiazol-4-yl)-phenoxy]-acetic acid' Associated Hazards (Irritant, Harmful) Date of Accumulation D->F E->F G Store in a designated Satellite Accumulation Area (SAA) F->G H Arrange for pickup by EHS or licensed waste disposal contractor G->H

Caption: Disposal workflow for [4-(2-Methyl-thiazol-4-yl)-phenoxy]-acetic acid.

Step-by-Step Disposal Procedure:
  • Waste Identification and Segregation:

    • Solid Waste: Unused or expired solid [4-(2-Methyl-thiazol-4-yl)-phenoxy]-acetic acid, as well as contaminated consumables (e.g., weighing paper, pipette tips, gloves), should be collected as solid hazardous waste.

    • Liquid Waste: Solutions containing the compound should be collected as liquid hazardous waste. Do not mix with other waste streams unless compatibility has been confirmed. Chemical compatibility charts can be a useful resource for this.[7][8][9]

  • Waste Container Selection:

    • Use a designated, leak-proof, and chemically compatible container for hazardous waste. High-density polyethylene (HDPE) containers are generally suitable for a wide range of chemical waste.

    • Ensure the container is in good condition and has a secure screw-top cap.

  • Labeling:

    • Properly label the waste container as soon as you begin accumulating waste.

    • The label must include:

      • The words "Hazardous Waste"

      • The full chemical name: "[4-(2-Methyl-thiazol-4-yl)-phenoxy]-acetic acid"

      • A clear indication of the hazards (e.g., "Irritant," "Harmful")

      • The date when waste was first added to the container.

  • Accumulation and Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA). This area should be at or near the point of generation and under the control of the laboratory personnel.

    • Keep the waste container closed at all times, except when adding waste.

    • Store in a secondary containment bin to prevent the spread of material in case of a leak.

    • Ensure the storage area is away from incompatible materials, such as strong oxidizing agents or strong bases.[5]

  • Final Disposal:

    • Once the waste container is full, or in accordance with your institution's policies, arrange for its collection by your EHS department or a licensed hazardous waste disposal contractor.

    • Do not pour any amount of this chemical down the drain.[6]

Decontamination of Glassware

Glassware that has come into contact with [4-(2-Methyl-thiazol-4-yl)-phenoxy]-acetic acid should be decontaminated before reuse.

  • Initial Rinse: Rinse the glassware with a suitable organic solvent (e.g., acetone or ethanol) in a fume hood. Collect the rinse solvent as hazardous liquid waste.

  • Wash: Wash the glassware with soap and water.

  • Final Rinse: Rinse thoroughly with deionized water.

Conclusion

The responsible management of chemical waste is a critical aspect of scientific research. By adhering to the procedures outlined in this guide and consulting with your institution's safety professionals, you can ensure the safe and compliant disposal of [4-(2-Methyl-thiazol-4-yl)-phenoxy]-acetic acid. A proactive approach to waste management not only protects you and your colleagues but also safeguards our environment.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Phenoxyacetic acid, 98+%.
  • Loba Chemie. (2025, March 17). PHENOXYACETIC ACID FOR SYNTHESIS Safety Data Sheet.
  • CDH Fine Chemical. (n.d.). PHENOXY ACETIC ACID CAS NO 122-59-8 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - (2-Aminothiazole-4-yl)-Acetic Acid, 98%.
  • Thor Specialities (UK) LTD. (2015, January 19). Safety data sheet according to 1907/2006/EC, Article 31.
  • AK Scientific, Inc. (n.d.). 2-(2-Aminothiazol-4-yl)acetic acid HCl Safety Data Sheet.
  • EMD Chemicals Inc. (2011, April 26). Material Safety Data Sheet Acetic Acid, Glacial.
  • Google Patents. (n.d.). WO2013056488A1 - Phenoxyacetic acid derivative synthesis method.
  • CPAChem. (2020, May 20). Safety data sheet according to 1907/2006/EC, Article 31.
  • LabSolutions. (n.d.). [4-(2-Methyl-thiazol-4-yl)-phenoxy]-acetic acid.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet (United States) 2-(2-Aminothiazol-4-yl)acetic acid HCl.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - (2-Aminothiazole-4-yl)-Acetic Acid, 98%.
  • Echemi. (n.d.). 2-(2-Aminothiazol-4-yl) acetic acid hydrochloride SDS, 66659-20-9 Safety Data Sheets.
  • PMC. (n.d.). Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis.
  • MDPI. (2024, November 21). Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents.
  • ResearchGate. (2024, April 24). (PDF) Thiazole derivatives: prospectives and biological applications.
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